molecular formula C11H15N5O4 B15623950 N6-Methyl-xylo-adenosine

N6-Methyl-xylo-adenosine

Cat. No.: B15623950
M. Wt: 281.27 g/mol
InChI Key: VQAYFKKCNSOZKM-GZCUOZMLSA-N
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Description

N6-Methyl-xylo-adenosine is a useful research compound. Its molecular formula is C11H15N5O4 and its molecular weight is 281.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7+,8-,11-/m1/s1

InChI Key

VQAYFKKCNSOZKM-GZCUOZMLSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core of N6-Methyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological relevance of N6-Methyl-xylo-adenosine. Due to the limited availability of specific experimental data for this particular nucleoside analog, this guide incorporates predicted data and information from closely related compounds, such as N6-methyladenosine (m6A), to offer a thorough resource.

Core Structure and Chemical Identity

This compound is a modified purine (B94841) nucleoside. Its structure consists of an N6-methylated adenine (B156593) base linked to a xylofuranose (B8766934) sugar moiety via a β-N-glycosidic bond.

Below is a 2D representation of the this compound structure generated using Graphviz.

N6_Methyl_xylo_adenosine cluster_adenine N6-Methyladenine cluster_xylose Xylofuranose N1 N C2 C N1->C2 N3 N C2->N3 H2 H2 C2->H2 H C4 C N3->C4 C5 C C4->C5 C6 C C5->C6 N7 N C5->N7 C6->N1 N6_Me H3C-N C6->N6_Me C8 C N7->C8 N9 N C8->N9 H8 H8 C8->H8 H N9->C4 C1_prime C1' N9->C1_prime β-N-glycosidic bond O4_prime O4' C1_prime->O4_prime C4_prime C4' O4_prime->C4_prime C2_prime C2' C2_prime->C1_prime OH2_prime HO C2_prime->OH2_prime C3_prime C3' C3_prime->C2_prime OH3_prime HO C3_prime->OH3_prime C4_prime->C3_prime C5_prime C5' C4_prime->C5_prime OH5_prime HO C5_prime->OH5_prime

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in the literature. The following tables summarize available and predicted data for this compound and its close analog, N6-methyladenosine, for comparative purposes.

Table 1: Physicochemical Properties

PropertyThis compoundN6-methyladenosine (for comparison)
Molecular Formula C₁₁H₁₅N₅O₄C₁₁H₁₅N₅O₄
Molecular Weight 281.27 g/mol 281.27 g/mol
CAS Number 65494-95-31867-73-8
Melting Point Data not available~203 °C
Boiling Point 649.1±65.0 °C (Predicted)Data not available
Density 1.85±0.1 g/cm³ (Predicted)Data not available
InChI Key VQAYFKKCNSOZKM-GZCUOZMLSA-NVQAYFKKCNSOZKM-IOSLPCCCSA-N
SMILES CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OCNC1=C2C(=NC=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)O">C@@HO

Table 2: Predicted NMR Spectroscopic Data (¹H and ¹³C)

Note: These are predicted values and may differ from experimental results.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Atom Shift (ppm)
H-2~8.2
H-8~8.1
H-1'~6.0
H-2'~4.6
H-3'~4.3
H-4'~4.2
H-5'a, H-5'b~3.8, ~3.7
N6-CH₃~3.1
2'-OH~5.5
3'-OH~5.3
5'-OH~5.1

Table 3: UV/Vis Spectroscopic Data

Data for N6-methyladenosine is provided as a reference.

Solventλmax (nm)Molar Extinction Coefficient (ε)
pH 1265~15,000
pH 7266~15,400
pH 13266~15,400

Experimental Protocols

Due to the lack of a specific, published protocol for the synthesis of this compound, a general method based on the silyl-Hilbert-Johnson reaction for nucleoside synthesis is provided below. This protocol would require optimization for this specific compound.

General Synthesis of this compound via Silyl-Hilbert-Johnson Reaction

Objective: To synthesize this compound by coupling silylated N6-methyladenine with a protected xylofuranose derivative.

Materials:

Procedure:

  • Silylation of N6-methyladenine:

    • In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend N6-methyladenine in anhydrous acetonitrile.

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (approx. 2.5 equivalents).

    • Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated adenine derivative.

    • Cool the reaction mixture to room temperature.

  • Glycosylation:

    • In a separate flame-dried flask, dissolve 1,2,3,5-Tetra-O-acetyl-D-xylofuranose in anhydrous acetonitrile.

    • Add this solution to the silylated N6-methyladenine solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (approx. 1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Deprotection:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.

    • Dissolve the crude product in a 7N solution of ammonia in methanol.

    • Stir the mixture at room temperature for 24-48 hours to remove the acetyl protecting groups.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

    • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.

    • Evaporate the solvent to yield the final product.

Characterization:

  • Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Context and Signaling Pathway

While the specific biological role of this compound is not well-documented, it is an analog of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA. The m6A modification plays a crucial role in regulating gene expression through a complex interplay of "writer," "eraser," and "reader" proteins.

The following diagram illustrates the generalized m6A signaling pathway, which provides a likely context for the biological activity of this compound.

m6A_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3_14 METTL3/METTL14 (Writer Complex) m6A_mRNA mRNA (m6A) METTL3_14->m6A_mRNA FTO_ALKBH5 FTO/ALKBH5 (Erasers) pre_mRNA pre-mRNA (A) FTO_ALKBH5->pre_mRNA pre_mRNA->METTL3_14 Methylation m6A_mRNA->FTO_ALKBH5 Demethylation YTHDC1 YTHDC1 (Reader) m6A_mRNA->YTHDC1 Binding Export Nuclear Export m6A_mRNA->Export Splicing Splicing YTHDC1->Splicing m6A_mRNA_cyto mRNA (m6A) Export->m6A_mRNA_cyto YTHDF1 YTHDF1 (Reader) m6A_mRNA_cyto->YTHDF1 Binding YTHDF2 YTHDF2 (Reader) m6A_mRNA_cyto->YTHDF2 Binding Translation Translation YTHDF1->Translation Decay mRNA Decay YTHDF2->Decay Ribosome Ribosome Translation->Ribosome P_body P-body Decay->P_body

Caption: The N6-methyladenosine (m6A) regulatory pathway.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is necessary to fully elucidate its specific properties and biological functions.

An In-depth Technical Guide to the Chemical Properties of N6-Methyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Methyl-xylo-adenosine is a synthetic nucleoside analog distinguished by a xylose sugar moiety attached to an N6-methylated adenine (B156593) base. As a structural analog of adenosine (B11128), it holds potential for investigation in various therapeutic areas, including oncology and pharmacology, due to the established roles of similar nucleoside analogs in these fields. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of this compound. It is important to note that while the existence of this compound is documented, publicly available experimental data on its specific properties are limited. Much of the information presented herein is based on established principles of nucleoside chemistry and data from closely related analogs.

Core Chemical Properties

This compound is characterized by the molecular formula C₁₁H₁₅N₅O₄ and a molecular weight of 281.27 g/mol .[1] While experimentally determined physical properties are not widely published, predictive data suggests a boiling point of 649.1 ± 65.0 °C and a density of 1.85 ± 0.1 g/cm³.[1] The compound is classified as a synthetic adenosine analog.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₅O₄[1]
Molecular Weight 281.27 g/mol [1]
CAS Number 65494-95-3
Predicted Boiling Point 649.1 ± 65.0 °C[1]
Predicted Density 1.85 ± 0.1 g/cm³[1]
Purity (Typical) ≥95%[1]

Synthesis and Characterization

Proposed Experimental Synthesis Protocol

The synthesis of this compound would likely proceed through the coupling of a protected xylofuranose (B8766934) derivative with an N6-methylated adenine derivative, followed by deprotection. A possible approach, adapted from the synthesis of similar xylo-nucleosides, is outlined below. It is crucial to note that this is a generalized protocol and would require optimization.

Step 1: Preparation of a Protected Xylofuranose Derivative D-xylose is first converted to a suitable protected derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose. This involves the protection of the hydroxyl groups to prevent unwanted side reactions during the subsequent glycosylation step.

Step 2: Glycosylation The protected xylofuranose is then coupled with N6-methyladenine. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in an aprotic solvent like acetonitrile (B52724) or dichloromethane.

Step 3: Deprotection The resulting protected nucleoside is deprotected to yield this compound. This is commonly achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol, to remove the benzoyl protecting groups.

Characterization

The characterization of the synthesized this compound would involve a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the structure, including the stereochemistry of the xylose moiety and the position of the methyl group on the adenine base.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present in the molecule.

  • Melting Point Analysis: The melting point would serve as an indicator of purity.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and the signaling pathways modulated by this compound is limited. However, its structural similarity to adenosine and other adenosine analogs allows for informed hypotheses regarding its potential biological roles.

Adenosine is a critical signaling molecule that exerts its effects through four G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are involved in a wide array of physiological processes, making them attractive drug targets. It is plausible that this compound could act as a ligand for one or more of these receptors, potentially with altered selectivity or potency compared to endogenous adenosine.

The workflow for investigating the interaction of this compound with adenosine receptors would typically involve:

  • Receptor Binding Assays: To determine the affinity of the compound for each adenosine receptor subtype.

  • Functional Assays: To assess whether the compound acts as an agonist or antagonist at these receptors. This often involves measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels.

Below is a conceptual workflow for characterizing the activity of a novel adenosine analog like this compound.

G cluster_0 Ligand Characterization cluster_1 Functional Analysis cluster_2 Downstream Effects A This compound C Receptor Binding Assays A->C B Adenosine Receptor Subtypes (A1, A2A, A2B, A3) B->C D Determine Affinity (Ki) C->D E Functional Assays (e.g., cAMP measurement) D->E F Determine Potency (EC50/IC50) E->F G Agonist/Antagonist Profile F->G H Cell-Based Assays (e.g., proliferation, apoptosis) G->H I In Vivo Studies H->I

Caption: Workflow for characterizing the biological activity of this compound.

Given that some adenosine analogs exhibit anticancer properties, this compound may also possess cytotoxic or cytostatic effects on cancer cells. A general workflow for screening its anticancer potential is depicted below.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation A This compound C Cytotoxicity Assays (e.g., MTT, SRB) A->C B Cancer Cell Line Panel B->C D Determine IC50 Values C->D E Cell Cycle Analysis D->E F Apoptosis Assays D->F G Signaling Pathway Analysis D->G H Xenograft Models E->H F->H G->H I Efficacy and Toxicity Studies H->I

Caption: Workflow for evaluating the anticancer potential of this compound.

Conclusion

This compound represents an understudied synthetic nucleoside with potential for further investigation in medicinal chemistry and pharmacology. While a comprehensive experimental dataset for this specific molecule is not currently available in the public domain, this guide provides a foundational understanding of its core chemical properties and a framework for its synthesis and biological evaluation. Further research is warranted to elucidate its precise chemical and physical properties, as well as to explore its potential as a modulator of adenosine signaling pathways and as a therapeutic agent. Researchers are encouraged to build upon the proposed methodologies to expand the knowledge base for this intriguing adenosine analog.

References

N6-Methyl-xylo-adenosine: A Technical Guide on Synthesis and Current Knowledge Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current publicly available information on N6-methyl-xylo-adenosine, a synthetic adenosine (B11128) analog. A significant scarcity of research specifically detailing the discovery, biological activity, and detailed experimental protocols for this compound exists. This document distinguishes this compound from the well-studied N6-methyladenosine (m6A) RNA modification and focuses on the available information regarding its chemical synthesis. Due to the lack of specific data, a generalized synthetic approach for related xylo-adenosine analogs is presented. This guide highlights the substantial knowledge gaps surrounding this compound, positioning it as a compound with potential for future investigation.

Introduction: The Elusive this compound

This compound is a synthetic nucleoside analog characterized by a xylose sugar moiety attached to an N6-methylated adenine (B156593) base.[1] While adenosine analogs, as a class, are known to have potential as therapeutic agents, including roles as smooth muscle vasodilators and inhibitors of cancer progression, specific biological data for this compound is largely absent from the scientific literature.[2][3]

It is critical to distinguish this compound, a specific chemical entity, from N6-methyladenosine (m6A), the most abundant internal modification of messenger RNA (mRNA) in eukaryotes.[1][4] The latter is an epigenetic marker with a well-established role in regulating gene expression, and the subject of extensive research.[4] In contrast, this compound remains a sparsely studied molecule.

Synthesis of Xylo-Adenosine Analogs: A Generalized Approach

While the specific 1977 protocol for this compound remains elusive, the synthesis of similar xylo-nucleoside analogs generally involves a multi-step process starting from a protected sugar and a purine (B94841) base. The following represents a generalized experimental workflow based on the synthesis of related compounds.

Key Synthetic Steps

A plausible synthetic route for a xylo-adenosine analog can be conceptualized as follows:

  • Preparation of a Protected Xylofuranose (B8766934) Derivative: The synthesis would likely commence with a commercially available xylose derivative, which is then appropriately protected to allow for selective reactions at specific positions.

  • Glycosylation: The protected xylofuranose is coupled with a protected adenine derivative, such as 6-chloropurine (B14466) or a silylated adenine, to form the nucleoside bond. This reaction is a critical step, and various coupling agents and conditions can be employed to control the stereochemistry.

  • Introduction of the N6-Methyl Group: Following the formation of the nucleoside, the N6-methyl group can be introduced. This could be achieved through a reaction with methylamine (B109427) on a 6-chloro-purine nucleoside intermediate or via methylation of the N1 position of adenosine followed by a Dimroth rearrangement.

  • Deprotection: The final step involves the removal of all protecting groups from the sugar and base moieties to yield the target this compound.

Illustrative Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a xylo-adenosine analog.

G cluster_0 Preparation of Protected Sugar cluster_1 Base Coupling (Glycosylation) cluster_2 N6-Methylation cluster_3 Final Deprotection start Xylose Derivative p1 Protection of Hydroxyl Groups start->p1 p3 Coupling Reaction p1->p3 p2 Protected Adenine Derivative p2->p3 p4 Introduction of Methyl Group at N6 p3->p4 p5 Removal of Protecting Groups p4->p5 end_node This compound p5->end_node G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade ligand This compound (Hypothetical Ligand) receptor Adenosine Receptor ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

References

The Enigmatic Molecule: A Technical Guide to the Potential Biological Functions of N6-Methyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in the public scientific literature. This guide provides a comprehensive overview of its potential biological functions by drawing parallels with the well-documented activities of related adenosine (B11128) analogs and the extensively studied N6-methyladenosine (m6A) RNA modification. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a synthetic adenosine analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety.[1] While its precise biological roles are yet to be fully elucidated, its structural similarity to endogenous nucleosides positions it as a molecule of significant interest for therapeutic development. Adenosine analogs are a class of compounds known to exhibit a wide range of biological activities, including vasodilation and inhibition of cancer progression.[2] This guide explores the hypothesized biological functions of this compound, its potential mechanisms of action, and provides a framework for its experimental investigation.

It is critical to distinguish this compound from N6-methyladenosine (m6A). The latter is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, playing a crucial role in the regulation of gene expression.[1] In contrast, this compound is a synthetic compound whose therapeutic potential is predicated on its structural resemblance to adenosine.[1]

Hypothesized Biological Functions and Mechanisms of Action

The biological activities of adenosine analogs are largely determined by modifications to both the purine (B94841) base and the sugar moiety. The N6-methylation and the xylo-configuration of this compound are expected to influence its interaction with cellular machinery.

Modulation of Adenosine Receptor Signaling

As an adenosine analog, this compound is hypothesized to interact with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These G protein-coupled receptors (GPCRs) are integral to a multitude of physiological processes.[3]

  • A1 and A3 Receptor Activation: These receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.[3]

  • A2A and A2B Receptor Activation: Conversely, these receptors usually couple to Gαs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.

The specific affinity and agonist/antagonist activity of this compound at each receptor subtype would determine its overall physiological effect.

Adenosine_Signaling Hypothesized Adenosine Receptor Signaling Pathway for this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1_A3 A1/A3 Receptors This compound->A1_A3 A2A_A2B A2A/A2B Receptors This compound->A2A_A2B G_alpha_i_o Gαi/o A1_A3->G_alpha_i_o G_alpha_s Gαs A2A_A2B->G_alpha_s AC_inhib Adenylyl Cyclase (Inhibited) G_alpha_i_o->AC_inhib AC_stim Adenylyl Cyclase (Stimulated) G_alpha_s->AC_stim cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_stim->cAMP_inc Response_inhib Inhibitory Cellular Response cAMP_dec->Response_inhib Response_stim Stimulatory Cellular Response cAMP_inc->Response_stim

Caption: Hypothesized modulation of adenosine receptor signaling pathways by this compound.

Interference with RNA Metabolism

Drawing parallels with m6A, this compound could potentially interact with the cellular machinery that regulates RNA methylation. This machinery consists of "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (m6A-binding proteins like the YTH domain family) proteins.[4][5] Dysregulation of these proteins can impact major signaling pathways including PI3K-AKT, NF-κB, Wnt/β-catenin, and MAPK/ERK.[4] The xylo-configuration of the sugar in this compound may alter its recognition by these enzymes and binding proteins, potentially leading to unique biological outcomes.

m6A_Pathway Potential Interference of this compound with the m6A Machinery cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3_14 METTL3/METTL14 m6A-RNA m6A-RNA METTL3_14->m6A-RNA FTO_ALKBH5 FTO/ALKBH5 RNA RNA FTO_ALKBH5->RNA YTHDF YTHDF Proteins Cellular Processes Cellular Processes YTHDF->Cellular Processes mRNA Stability, Splicing, Translation RNA->METTL3_14 Methylation m6A-RNA->FTO_ALKBH5 Demethylation m6A-RNA->YTHDF Binding This compound This compound This compound->METTL3_14 Potential Inhibition This compound->FTO_ALKBH5 Potential Inhibition This compound->YTHDF Potential Inhibition

Caption: Potential points of interference of this compound with the m6A RNA modification machinery.

Quantitative Data: A Comparative Framework

As direct quantitative data for this compound is not available, the following table summarizes the effects of other adenosine analogs and modulators of RNA methylation to provide a comparative context for future studies.

Compound/ModificationPrimary MechanismKnown EffectsSpeciesReference
N6-methyladenosine (m6A)RNA modification affecting mRNA stability, splicing, and translation.Regulates cell proliferation, apoptosis, and immune responses. Implicated in various cancers and metabolic disorders.Mammals[4]
Xyloadenosine AnalogsCompetitive inhibitors of enzymes that process adenosine or as signaling molecules.Exhibit anti-inflammatory and anti-cancer properties.Mammals[4]
3-deazaadenosineInhibitor of RNA methylation.Significantly increased levels of CYP1A2, CYP2B6, and CYP2C8 in HepaRG cells.Human[6]

Detailed Experimental Protocols

For researchers intending to investigate the biological functions of this compound, a general workflow for screening novel compounds is applicable.[1]

Compound Preparation and Cell Culture
  • Compound Solubilization: Prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Cell Line Maintenance: Culture various cancer cell lines representing different tumor types in their recommended growth media supplemented with fetal bovine serum and antibiotics.

Cytotoxicity Assays

To determine the effect of this compound on cell viability and proliferation.

Protocol using MTT Assay:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

To investigate the mechanism of cell death induced by the compound.

Protocol using Flow Cytometry (Annexin V/PI Staining):

  • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathway Analysis

To explore the molecular mechanism of action.

Protocol using Western Blotting:

  • Treat cells with this compound for various time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental_Workflow General Experimental Workflow for Investigating this compound Compound_Prep Compound Preparation (this compound in DMSO) Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, XTT) Compound_Prep->Cytotoxicity_Assay Cell_Culture Cell Culture (Various Cancer Cell Lines) Cell_Culture->Cytotoxicity_Assay Determine_IC50 Determine IC50 Value Cytotoxicity_Assay->Determine_IC50 Apoptosis_Analysis Apoptosis & Cell Cycle Analysis (e.g., Flow Cytometry) Determine_IC50->Apoptosis_Analysis Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Determine_IC50->Signaling_Analysis Mechanism_of_Action Elucidation of Mechanism of Action Apoptosis_Analysis->Mechanism_of_Action Signaling_Analysis->Mechanism_of_Action

Caption: A generalized workflow for the in vitro evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising yet understudied molecule. Based on its structural characteristics, it is poised to interact with fundamental cellular processes, including adenosine receptor signaling and potentially RNA metabolism. The lack of direct experimental data underscores the need for foundational research to uncover its biological activity and therapeutic potential. The experimental framework provided in this guide offers a starting point for researchers to systematically investigate the effects of this compound and pave the way for its potential development as a novel therapeutic agent. Future studies should focus on determining its receptor binding affinities, its effects on the m6A epitranscriptome, and its efficacy in preclinical models of disease.

References

N6-Methyl-xylo-adenosine vs N6-methyladenosine (m6A)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N6-Methyl-xylo-adenosine and N6-methyladenosine (m6A) for Researchers and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant and extensively studied internal modification of messenger RNA (mRNA) in eukaryotic organisms.[1][2] This reversible epigenetic mark plays a pivotal role in post-transcriptional gene regulation, influencing nearly every aspect of the mRNA life cycle, from splicing and nuclear export to translation and decay.[3][4] The dynamic regulation of m6A is carried out by a dedicated set of proteins—"writers," "erasers," and "readers"—that install, remove, and recognize the methyl group, respectively.[5][6][7] Given its profound impact on gene expression, dysregulation of the m6A pathway has been implicated in a wide range of human diseases, including cancer, making its components attractive targets for therapeutic intervention.[2][3]

In contrast, this compound is a synthetic adenosine (B11128) analog. While structurally similar to adenosine, it possesses a key difference in the sugar moiety: a xylofuranosyl ring instead of the naturally occurring ribofuranosyl ring. Publicly available research specifically detailing the biological effects and mechanism of action of this compound is limited.[8][9][10] However, its classification as an adenosine analog suggests potential applications as a modulator of adenosine-dependent pathways or as a tool to probe the enzymes involved in adenosine metabolism and modification, such as the m6A machinery.[11]

This technical guide provides a comprehensive overview of the well-characterized m6A regulatory landscape and presents a comparative framework for this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental methodologies required to investigate these molecules. We will delve into their chemical structures, biological functions, and provide detailed protocols for key analytical techniques, positioning this compound as a novel tool for potentially dissecting and targeting the m6A pathway.

Chemical Structure Comparison

The fundamental difference between N6-methyladenosine and this compound lies in the stereochemistry of the sugar component attached to the N9 position of the adenine (B156593) base.

  • N6-methyladenosine (m6A) contains a D-ribose sugar. In the β-furanose form, the hydroxyl (-OH) groups at the 2' and 3' positions are on the same side of the sugar ring (cis).

  • This compound contains a D-xylose sugar. In its β-furanose form, the hydroxyl group at the 3' position is on the opposite side of the ring relative to the 2' hydroxyl group (trans).

This seemingly subtle structural alteration can have profound implications for molecular recognition by enzymes and binding proteins, potentially altering substrate specificity, inhibitory activity, and metabolic stability.

G cluster_m6A N6-methyladenosine (m6A) cluster_xylo This compound m6A_img xylo_img m6A_label Key Feature: D-Ribose Sugar (2', 3' -OH groups are cis) xylo_label Key Feature: D-Xylose Sugar (2', 3' -OH groups are trans) m6A_pathway cluster_writer Writer Complex cluster_eraser Erasers cluster_reader Readers SAM SAM (Methyl Donor) METTL3 METTL3 SAM->METTL3 provides CH3 Adenosine Adenosine (on RNA) m6A N6-methyladenosine (m6A) FTO FTO m6A->FTO Demethylation ALKBH5 ALKBH5 m6A->ALKBH5 Demethylation YTHDF1 YTHDF1 m6A->YTHDF1 Recognition YTHDF2 YTHDF2 m6A->YTHDF2 Recognition YTHDC1 YTHDC1 m6A->YTHDC1 Recognition METTL3->m6A Methylation METTL14 METTL14 METTL14->m6A Methylation WTAP WTAP WTAP->m6A Methylation mRNA_Translation ↑ Translation YTHDF1->mRNA_Translation mRNA_Degradation ↑ Degradation YTHDF2->mRNA_Degradation mRNA_Splicing mRNA Splicing & Export YTHDC1->mRNA_Splicing G cluster_writer m6A Writer Complex METTL3 METTL3 (Catalytic Site) m6A_RNA m6A-modified RNA METTL3->m6A_RNA Methylates RNA_Substrate RNA with Adenosine RNA_Substrate->METTL3 Binds to Xylo_A This compound (Hypothesized Inhibitor) Xylo_A->METTL3 Competitively Binds & Blocks Catalysis MeRIP_Seq_Workflow A 1. RNA Isolation & Fragmentation B 2. Immunoprecipitation (IP) with anti-m6A antibody A->B C Input Control (pre-IP) A->C Take aliquot D m6A-Enriched RNA Fragments B->D F Input Library C->F E 3. Library Preparation (Reverse Transcription, Ligation) D->E G IP Library E->G H 4. High-Throughput Sequencing F->H G->H I 5. Data Analysis (Alignment, Peak Calling) H->I J Identification of m6A Sites & Motifs I->J

References

An In-depth Technical Guide to Elucidating the Role of N6-Methyl-xylo-adenosine in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Methyl-xylo-adenosine is a synthetic adenosine (B11128) analog characterized by a xylose sugar moiety.[1] While the broader class of adenosine analogs has been a subject of significant research in areas such as cancer therapy and vasodilation, there is a notable scarcity of published data specifically delineating the role and mechanism of action of this compound in cell signaling pathways.[1][2][3] This technical guide provides a comprehensive framework for researchers to investigate the cellular functions of this compound. It is crucial to distinguish this compound from the extensively studied N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells and a critical regulator of gene expression.[1] This document outlines proposed experimental workflows, detailed protocols for key assays, and templates for data presentation to facilitate a systematic exploration of this compound's therapeutic potential and its impact on cellular signaling.

Introduction: The Therapeutic Potential of Adenosine Analogs

Adenosine and its analogs are a class of compounds that have garnered considerable interest in drug development due to their diverse physiological effects.[2] These molecules can modulate a wide range of cellular processes, and several have been developed into successful anticancer and antiviral drugs.[1] As an adenosine analog, this compound is positioned within a category of molecules investigated for their potential to inhibit cancer progression.[1][2] A study from 1977 detailed the chemical synthesis of this compound (also referred to as 9-β-D-xylofuranosyl-N6-methyladenine) and its susceptibility to the enzyme adenosine deaminase, but did not explore its cellular effects.[1]

A critical distinction must be made between this compound and N6-methyladenosine (m6A). The latter is an epigenetic modification of RNA that plays a pivotal role in regulating gene expression through a complex interplay of "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (YTH domain-containing proteins) proteins.[4][5][6] Dysregulation of the m6A machinery has been implicated in various diseases, including cancer, and affects major signaling pathways such as PI3K-AKT, NF-κB, Wnt/β-catenin, and MAPK/ERK.[7] Given the structural similarity, it is plausible that this compound could interact with components of adenosine--dependent pathways or the m6A regulatory machinery, a hypothesis that warrants experimental investigation.

Proposed Investigational Workflow

To elucidate the role of this compound in cell signaling, a multi-pronged approach is recommended. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Investigational_Workflow Figure 1. Proposed Investigational Workflow for this compound A Initial Screening: Cell Viability & Proliferation Assays B Target Identification: - Adenosine Receptor Binding Assays - m6A Machinery Interaction Studies A->B C Signaling Pathway Analysis: - Western Blot for Key Phosphoproteins - Reporter Gene Assays B->C D Gene Expression Profiling: - RNA-Seq - qPCR for Target Genes C->D E Functional Validation: - In Vitro & In Vivo Models - Phenotypic Assays D->E

A generalized workflow for the in vitro and in vivo investigation of this compound.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic and cytostatic effects of this compound on various cell lines.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Treat the cells with the compound dilutions and incubate for a period of 48 to 72 hours.

  • Viability Assessment: Use a suitable viability reagent such as MTT or PrestoBlue. Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viable cells against the logarithm of the compound concentration.

Global m6A Level Quantification (RNA Dot Blot)

Objective: To assess whether this compound influences the overall level of m6A in cellular RNA, which could suggest an interaction with m6A "writer" or "eraser" enzymes.[7]

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with this compound at various concentrations and time points. Extract total RNA using a standard protocol (e.g., TRIzol reagent).

  • RNA Quantification and Denaturation: Quantify the RNA concentration and dilute to a standard concentration. Denature the RNA samples by heating.

  • Membrane Spotting and Crosslinking: Spot serial dilutions of the denatured RNA onto a nylon membrane. Crosslink the RNA to the membrane using UV irradiation.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with a primary antibody specific for m6A.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Normalization: Detect the signal using a chemiluminescent substrate. Stain the membrane with methylene (B1212753) blue to visualize total RNA as a loading control.[7]

Western Blot for Signaling Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in signaling pathways potentially modulated by adenosine analogs or m6A.[7]

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-AKT/AKT, p-ERK/ERK, p-p38/p38).

    • Incubate with HRP-conjugated secondary antibodies.

  • Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Potential Signaling Pathways for Investigation

Based on the known functions of adenosine and m6A, the following signaling pathways are primary candidates for investigation.

Signaling_Pathways Figure 2. Potential Signaling Pathways Modulated by this compound cluster_0 Adenosine Receptor Signaling cluster_1 m6A-Modulated Pathways A1_A3 A1/A3 Receptors (Gi/o) AC_inhibit Adenylyl Cyclase ↓ A1_A3->AC_inhibit A2A_A2B A2A/A2B Receptors (Gs) AC_activate Adenylyl Cyclase ↑ A2A_A2B->AC_activate cAMP_down cAMP ↓ AC_inhibit->cAMP_down cAMP_up cAMP ↑ AC_activate->cAMP_up PI3K_AKT PI3K-AKT Pathway MAPK_ERK MAPK/ERK Pathway Wnt Wnt/β-catenin Pathway NFkB NF-κB Pathway N6_Xylo This compound N6_Xylo->A1_A3 N6_Xylo->A2A_A2B N6_Xylo->PI3K_AKT N6_Xylo->MAPK_ERK N6_Xylo->Wnt N6_Xylo->NFkB

Hypothesized interactions of this compound with known signaling pathways.

Data Presentation

To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables. The following are templates for presenting key findings.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48hIC50 (µM) at 72h
e.g., MCF-7BreastData to be determinedData to be determined
e.g., A549LungData to be determinedData to be determined
e.g., HeLaCervicalData to be determinedData to be determined

Table 2: Binding Affinity of this compound for Adenosine Receptors

Receptor SubtypeKi (nM)Assay Type
A1Data to be determinede.g., Radioligand Binding
A2AData to be determinede.g., Radioligand Binding
A2BData to be determinede.g., Radioligand Binding
A3Data to be determinede.g., Radioligand Binding

Table 3: Effect of this compound on the Phosphorylation of Key Signaling Proteins

ProteinTreatment Concentration (µM)Fold Change in Phosphorylation (vs. Control)
AKT (Ser473)e.g., 10 µMData to be determined
ERK1/2 (Thr202/Tyr204)e.g., 10 µMData to be determined
p38 (Thr180/Tyr182)e.g., 10 µMData to be determined

Conclusion and Future Directions

This compound represents an understudied synthetic nucleoside analog with potential therapeutic applications. The current lack of data on its biological activity and mechanism of action presents a significant opportunity for novel research.[1][3] The experimental framework provided in this guide offers a systematic approach to characterizing the effects of this compound on cellular signaling. Future research should focus on identifying its direct molecular targets, elucidating the downstream signaling cascades it modulates, and evaluating its efficacy in preclinical models of disease. Such foundational studies are essential to unlock the potential of this compound for drug development.

References

N6-Methyl-xylo-adenosine: A Whitepaper on Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature. This document provides a comprehensive analysis of its potential therapeutic targets based on a comparative framework with structurally and functionally related adenosine (B11128) analogs. The proposed mechanisms, signaling pathways, and experimental protocols are intended to serve as a foundational guide for future research and development.

Executive Summary

This compound is a synthetic adenosine analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the natural ribose. While specific research on this compound is sparse, its structural features suggest a strong potential for therapeutic intervention in several key areas, including oncology, immunology, and cardiovascular disease. This whitepaper will elucidate the potential therapeutic targets of this compound by drawing parallels with the well-characterized biological activities of N6-methyladenosine (m6A), xyloadenosine analogs, and other N6-substituted adenosine derivatives. We will explore its potential to interact with adenosine receptors, modulate nucleic acid-based processes, and influence key signaling pathways, providing a roadmap for future investigation.

Introduction: Distinguishing this compound from N6-Methyladenosine (m6A)

It is critical to differentiate this compound, a synthetic nucleoside analog, from N6-methyladenosine (m6A), the most abundant internal modification of messenger RNA (mRNA) in eukaryotes.[1]

  • This compound: A specific chemical compound with a xylose sugar. Its therapeutic potential lies in its ability to act as a small molecule modulator of cellular processes.[1]

  • N6-methyladenosine (m6A): An epigenetic modification on RNA that is dynamically regulated by "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins.[2] Its role is in the post-transcriptional regulation of gene expression.[2]

While distinct, the shared N6-methylation suggests that this compound could potentially interact with the enzymatic machinery that recognizes m6A, presenting a novel therapeutic avenue.

Comparative Analysis of Adenosine Analogs

The therapeutic potential of this compound can be inferred from the known biological activities of related adenosine analogs. The key structural modifications—N6-methylation and the xylo-configuration of the sugar—are expected to influence its interaction with cellular targets and its metabolic stability.

Table 1: Comparative Effects of Adenosine Analogs

Compound/ModificationPrimary Mechanism(s)Known Therapeutic Effects & Potential Applications
Adenosine Agonist for A1, A2A, A2B, and A3 G protein-coupled receptors.[3]Anti-arrhythmic, vasodilator, anti-inflammatory.[3]
N6-methyladenosine (m6A) Endogenous ligand for the A3 adenosine receptor.[4] Modulates RNA stability, splicing, and translation.[5]Potential roles in cancer, viral infections, and cardiovascular diseases.[5][6]
Xyloadenosine Analogs Can act as competitive inhibitors of enzymes that process adenosine.[7] Some analogs exhibit antiviral and anti-cancer properties.[8] May act as STING agonists.[9]Potential as antiviral and anticancer agents; immunomodulators.[8][9]
N6-substituted Adenosine Analogs Often potent and selective agonists or antagonists of adenosine receptors.[10][11]Therapeutic potential in cardiovascular, inflammatory, and neurological disorders.[10][12]
This compound (Hypothesized) Potential interaction with adenosine receptors, m6A-binding proteins, and enzymes involved in nucleoside metabolism.Potential as an anticancer, antiviral, immunomodulatory, and vasodilatory agent.[8][13]

Potential Therapeutic Targets and Signaling Pathways

Based on the comparative analysis, we propose several key therapeutic targets for this compound.

Adenosine Receptors

Adenosine analogs are well-known modulators of adenosine receptors (A1, A2A, A2B, and A3), which are implicated in a wide range of physiological and pathological processes.[3] The N6-substitution can significantly influence receptor affinity and selectivity.[11] N6-methyladenosine (m6A) itself has been identified as an endogenous ligand for the A3 adenosine receptor.[4] Therefore, it is highly probable that this compound interacts with one or more adenosine receptor subtypes.

Adenosine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R A1 Receptor This compound->A1R A2AR A2A Receptor This compound->A2AR A3R A3 Receptor This compound->A3R Gi Gi A1R->Gi Activates Gs Gs A2AR->Gs Activates A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammatory) PKA->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ Release IP3_DAG->Ca2 Induces Ca2->Cellular_Response

Fig 1. Hypothesized Adenosine Receptor Signaling by this compound.
Anticancer Activity

Adenosine analogs are a known class of anticancer agents.[13] Their mechanisms of action can include the inhibition of enzymes involved in nucleotide metabolism, leading to cell cycle arrest and apoptosis. The xylo-configuration can confer resistance to degradation by enzymes like adenosine deaminase, potentially increasing the compound's bioavailability and therapeutic window.

Anticancer_Mechanism cluster_targets Potential Intracellular Targets cluster_pathways Downstream Effects cluster_outcomes Cellular Outcomes in Cancer This compound This compound Adenosine_Kinase Adenosine Kinase This compound->Adenosine_Kinase Inhibition? SAH_Hydrolase S-adenosyl-L-homocysteine Hydrolase This compound->SAH_Hydrolase Inhibition? m6A_Readers m6A Reader Proteins (e.g., YTHDF1) This compound->m6A_Readers Competitive Binding? Nucleotide_Metabolism Altered Nucleotide Metabolism Adenosine_Kinase->Nucleotide_Metabolism Methylation_Cycle Disrupted Methylation Cycle SAH_Hydrolase->Methylation_Cycle Oncogene_mRNA_Stability Decreased Oncogene mRNA Stability m6A_Readers->Oncogene_mRNA_Stability Cell_Cycle_Arrest Cell Cycle Arrest Nucleotide_Metabolism->Cell_Cycle_Arrest Apoptosis Apoptosis Methylation_Cycle->Apoptosis Reduced_Proliferation Reduced Proliferation Oncogene_mRNA_Stability->Reduced_Proliferation

Fig 2. Hypothesized Anticancer Mechanisms of this compound.
Antiviral and Immunomodulatory Effects

Certain adenosine analogs possess antiviral properties, and the xylo-configuration has been shown to be compatible with STING (Stimulator of Interferon Genes) agonism, a key pathway in the innate immune response to viral infections.[9] Furthermore, adenosine analogs can have dual immunomodulatory and antiviral functions.[14]

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, a systematic experimental approach is required.

Experimental Workflow for Target Identification and Validation

Experimental_Workflow Start In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays Hit Identification Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assays->Mechanism_of_Action Functional Characterization In_Vivo_Models In Vivo Animal Models Mechanism_of_Action->In_Vivo_Models Target Validation Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Efficacy & Toxicity End Lead_Optimization->End

Fig 3. General Experimental Workflow for Drug Discovery.
Detailed Methodologies

Table 2: Key Experimental Protocols

ExperimentObjectiveDetailed Methodology
Adenosine Receptor Binding Assay To determine the affinity and selectivity of this compound for adenosine receptor subtypes.Protocol: 1. Prepare cell membrane fractions expressing human A1, A2A, A2B, and A3 receptors.2. Perform competitive radioligand binding assays using selective radioligands for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).3. Incubate membranes with a fixed concentration of radioligand and increasing concentrations of this compound.4. Separate bound and free radioligand by rapid filtration.5. Quantify bound radioactivity using liquid scintillation counting.6. Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
Cancer Cell Line Viability Assay To assess the cytotoxic and cytostatic effects of this compound on a panel of cancer cell lines.Protocol: 1. Seed cancer cell lines (e.g., breast, lung, leukemia) in 96-well plates.2. Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.3. Assess cell viability using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).4. Measure absorbance or luminescence using a plate reader.5. Calculate IC50 values for each cell line and time point.
Adenosine Deaminase (ADA) Stability Assay To evaluate the resistance of this compound to enzymatic degradation by ADA.Protocol: 1. Incubate this compound and a control (adenosine) with purified ADA in a suitable buffer.2. Collect aliquots at various time points.3. Stop the enzymatic reaction.4. Analyze the samples by HPLC to quantify the remaining substrate and the formation of the corresponding inosine (B1671953) analog.5. Determine the rate of degradation for each compound.
STING Activation Assay To investigate the ability of this compound to activate the STING pathway.Protocol: 1. Use a reporter cell line (e.g., THP1-Dual™) that expresses an IRF-inducible luciferase reporter.2. Treat cells with this compound, a positive control (e.g., cGAMP), and a negative control.3. After incubation, measure luciferase activity.4. An increase in luciferase activity indicates activation of the STING pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Based on a thorough comparative analysis of related adenosine analogs, we have identified several high-potential therapeutic targets, including adenosine receptors, key enzymes in nucleotide metabolism, and components of the innate immune system. The proposed experimental framework provides a clear path for the systematic evaluation of this compound's biological activity and mechanism of action. Future research should focus on synthesizing this compound and its derivatives for in-depth pharmacological characterization. A comprehensive understanding of its structure-activity relationships will be crucial for optimizing its therapeutic potential and advancing it toward clinical development. The dual potential for direct cellular effects and immunomodulation makes this compound a particularly exciting candidate for further investigation.

References

N6-Methyl-xylo-adenosine: A Preliminary Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the currently available information on N6-Methyl-xylo-adenosine. A comprehensive review of scientific literature reveals a significant scarcity of published research specifically detailing the biological effects of this compound. Therefore, this guide serves as a foundational resource for researchers, scientists, and drug development professionals, offering a framework for future investigation based on the properties of related adenosine (B11128) analogs.

Introduction

This compound is a synthetic nucleoside analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety.[1][2] Its structural similarity to adenosine suggests potential biological activity, positioning it as a compound of interest for therapeutic research.[3] However, it is crucial to distinguish this compound from the extensively studied N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes and plays a critical role in regulating gene expression.[1][4] The vast majority of literature on "N6-methyladenosine" in the context of disease refers to the m6A RNA modification, not the xylo-adenosine analog.[1]

This guide will synthesize the limited available data on this compound, present hypothesized signaling pathways based on its classification as an adenosine analog, and propose a general experimental framework for its characterization.

Physicochemical Properties

The fundamental properties of this compound are compiled from various chemical supplier databases and foundational literature.[2][]

PropertyValueReference
Molecular Formula C₁₁H₁₅N₅O₄[]
Molecular Weight 281.27 g/mol []
CAS Number 65494-95-3[]
IUPAC Name (2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol[]
Synonyms 9-β-D-xylofuranosyl-N6-methyladenine, NSC 97113[]
Predicted Boiling Point 649.1±65.0°C[]
Predicted Density 1.85±0.1 g/cm³[]
Purity ≥95%[]
Appearance Solid[2]

Hypothesized Biological Activity and Signaling Pathways

As an adenosine analog, this compound is broadly categorized with compounds that have been investigated as smooth muscle vasodilators and for their potential to inhibit cancer progression.[3] The biological effects of adenosine are mediated through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[6][7] These receptors are coupled to different G proteins and modulate intracellular signaling cascades, primarily by influencing adenylyl cyclase activity and cyclic AMP (cAMP) levels.[6]

Adenosine Receptor Signaling

The potential signaling pathways that this compound could modulate, assuming it interacts with adenosine receptors, are outlined below.

Adenosine_Signaling cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling cluster_PLC Phospholipase C Signaling A1_A3 A1 / A3 Receptors Gi Gαi/o A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptors Gs Gαs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase A1_A3_PLC A1 / A3 Receptors Gq Gαq A1_A3_PLC->Gq A2B_PLC A2B Receptor A2B_PLC->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase N6_Methyl_xylo_adenosine This compound (Hypothesized Ligand) N6_Methyl_xylo_adenosine->A1_A3 N6_Methyl_xylo_adenosine->A2A_A2B N6_Methyl_xylo_adenosine->A1_A3_PLC N6_Methyl_xylo_adenosine->A2B_PLC

Hypothesized Adenosine Receptor Signaling Pathways for this compound.
  • A1 and A3 Receptor Pathways: Activation of these receptors typically involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[6] Some studies also indicate that A1 and A3 receptors can couple to Gαq to activate the phospholipase C (PLC) pathway.[8]

  • A2A and A2B Receptor Pathways: These receptors are generally coupled to Gαs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[6] The A2B receptor has also been shown to couple to Gαq, activating the PLC pathway.[8]

Proposed Experimental Workflow for Characterization

Due to the lack of specific published studies on this compound, a structured experimental approach is required to elucidate its biological activity. The following workflow represents a general framework for the initial characterization of a novel adenosine analog.

Experimental_Workflow start Compound Acquisition (this compound) receptor_binding Receptor Binding Assays (A1, A2A, A2B, A3) start->receptor_binding functional_assays Functional Assays (e.g., cAMP accumulation) receptor_binding->functional_assays cell_based_screening Cell-Based Screening (e.g., Proliferation, Cytotoxicity) functional_assays->cell_based_screening pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cell_based_screening->pathway_analysis in_vivo_models In Vivo Model Testing (e.g., Disease Models) cell_based_screening->in_vivo_models data_analysis Data Analysis & Interpretation pathway_analysis->data_analysis in_vivo_models->data_analysis conclusion Elucidation of Biological Activity & Mechanism of Action data_analysis->conclusion

Proposed experimental workflow for the characterization of this compound.
Detailed Methodologies for Key Experiments

The following are generalized protocols that can be adapted for the study of this compound.

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity and selectivity of this compound for the four adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of the human adenosine receptor subtypes.

    • Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, etc.).

    • Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.

    • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

    • Data Analysis: Determine the Ki (inhibitory constant) values by non-linear regression analysis of the competition curves.

2. cAMP Functional Assays:

  • Objective: To determine the functional activity of this compound at adenosine receptors by measuring its effect on cAMP levels.

  • Methodology:

    • Cell Culture: Use cell lines expressing the adenosine receptor subtypes of interest (e.g., CHO or HEK293 cells).

    • Cell Treatment: Treat the cells with varying concentrations of this compound. For A1/A3 receptors, pre-treat with forskolin (B1673556) to stimulate adenylyl cyclase.

    • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

    • Data Analysis: Generate dose-response curves to determine the EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists.

3. Cell Proliferation/Cytotoxicity Assays:

  • Objective: To evaluate the effect of this compound on the viability and proliferation of various cell lines, particularly cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such as MTT, MTS, or resazurin-based assays.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Future Directions and Conclusion

The preliminary nature of the available data on this compound underscores the need for foundational research to uncover its biological role and therapeutic potential. The primary distinction of this compound from the well-characterized m6A RNA modification must be a guiding principle in future studies to avoid misinterpretation of results.

The proposed experimental workflow provides a roadmap for researchers to systematically investigate the pharmacology of this compound. By first establishing its binding profile and functional activity at adenosine receptors, and subsequently exploring its effects in cellular models of disease, the scientific community can begin to build a comprehensive understanding of this novel compound. Such studies are essential to validate the hypothesized roles of this compound in physiology and disease and to determine its potential as a lead compound for drug development.

References

Methodological & Application

Application Notes and Protocols for N6-Methyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: It is important to note that direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature.[1][2] This document provides a comprehensive framework for its investigation based on the known biological activities of related adenosine (B11128) analogs and the well-documented roles of N6-methyladenosine (m6A) RNA modification.[1][2] The protocols and potential effects described herein are intended to serve as a foundational resource for initiating research on this compound.

Introduction

This compound is a synthetic adenosine analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety.[2] While structurally similar to the ubiquitous N6-methyladenosine (m6A), a critical epitranscriptomic marker, this compound is a distinct chemical entity.[2] Adenosine analogs are a class of compounds known to have a wide range of biological activities, including acting as smooth muscle vasodilators and inhibiting cancer progression.[3] This document outlines potential applications, hypothesized mechanisms of action, and detailed experimental protocols for the systematic evaluation of this compound.

Hypothesized Biological Activities and Potential Applications

Based on the activities of similar adenosine analogs, this compound is hypothesized to have potential therapeutic applications in several areas:

  • Oncology: As a nucleoside analog, it may interfere with DNA and RNA synthesis, thereby inhibiting the proliferation of cancer cells.[4] It could also potentially modulate key signaling pathways involved in cancer development, such as the PI3K-AKT, NF-κB, Wnt/β-catenin, and MAPK/ERK pathways.[1]

  • Virology: Some adenosine analogs exhibit antiviral properties.[1] this compound may act as a viral polymerase chain terminator or modulate the m6A RNA pathway, which is crucial for the lifecycle of many viruses.[5]

  • Cardiovascular Disease: Adenosine analogs are known to act as smooth muscle vasodilators, suggesting a potential role in cardiovascular applications.[3]

  • Immunomodulation: Given the role of adenosine signaling in inflammation, this compound could potentially have immunomodulatory effects.[1]

Data Presentation: Templates for Quantitative Analysis

The following tables are provided as templates for organizing and presenting quantitative data obtained from the experimental protocols outlined below.

Table 1: In Vitro Cytotoxicity Data

Cell LineCompoundCC50 (µM)95% Confidence Interval
(e.g., HeLa)This compound
(e.g., A549)This compound
(e.g., HepG2)This compound

CC50: 50% cytotoxic concentration.

Table 2: In Vitro Antiviral Activity Data

VirusCell LineCompoundEC50 (µM)95% Confidence IntervalSelectivity Index (SI = CC50/EC50)
(e.g., Influenza A)(e.g., MDCK)This compound
(e.g., HIV-1)(e.g., MT-4)This compound
(e.g., Zika Virus)(e.g., Vero)This compound

EC50: 50% effective concentration.

Table 3: Summary of Effects on Signaling Pathway Protein Phosphorylation

Signaling PathwayProteinTreatmentFold Change in Phosphorylation (vs. Control)p-value
PI3K-AKTAKT (Ser473)This compound (10 µM)
MAPK/ERKERK1/2 (Thr202/Tyr204)This compound (10 µM)

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50%.

Materials:

  • Selected cancer or host cell lines

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader

Methodology:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with medium alone.

  • Incubate for 48-72 hours (the duration should match the intended antiviral or anti-cancer assay).

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Protocol 2: In Vitro Antiviral Assay (EC50 Determination)

Objective: To determine the concentration of this compound that inhibits viral replication by 50%.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock with a known titer

  • This compound

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., plaque assay, qPCR for viral genomes, or ELISA for viral antigens)

Methodology:

  • Seed host cells in a 96-well plate and incubate to form a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium.

  • Pre-treat the cells with the compound dilutions for a specified time (e.g., 2 hours).

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After the infection period, remove the virus inoculum and add fresh medium containing the corresponding dilutions of the compound.

  • Incubate for a period sufficient for viral replication (e.g., 24-72 hours).

  • Quantify the extent of viral replication using an appropriate method.

  • Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration.[5]

Protocol 3: Western Blot for Signaling Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in signaling pathways.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Methodology:

  • Treat cells with this compound at the desired concentration for a specified time. Include an untreated control.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target signaling proteins.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.[1]

  • Normalize the phosphorylated protein levels to the total protein levels.

Visualizations: Signaling Pathways and Workflows

Hypothesized_Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K N6MXA N6-Methyl- xylo-adenosine N6MXA->Receptor ? Nucleoside_Analog Incorporation into DNA/RNA N6MXA->Nucleoside_Analog AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Proliferation mTOR->Proliferation DNA_Synthesis DNA_Synthesis Nucleoside_Analog->DNA_Synthesis RNA_Synthesis RNA_Synthesis Nucleoside_Analog->RNA_Synthesis

Caption: Hypothesized anticancer mechanisms of this compound.

Antiviral_Evaluation_Workflow Start Start Evaluation Cytotoxicity Determine CC50 in Host Cells Start->Cytotoxicity Antiviral_Screen Primary Antiviral Screen (Single High Dose) Start->Antiviral_Screen Calculate_SI Calculate Selectivity Index (SI = CC50/EC50) Cytotoxicity->Calculate_SI Dose_Response Dose-Response Assay (Determine EC50) Antiviral_Screen->Dose_Response Dose_Response->Calculate_SI Mechanism_Study Mechanism of Action Studies (e.g., Polymerase Assay) Calculate_SI->Mechanism_Study End Lead Candidate Mechanism_Study->End

Caption: Workflow for preclinical evaluation of antiviral compounds.

Cellular_Effects_Workflow Start Start Investigation Cell_Treatment Treat Cells with This compound Start->Cell_Treatment RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction Protein_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Protein_Lysis Global_m6A Global m6A Level Quantification RNA_Extraction->Global_m6A Western_Blot Western Blot for Signaling Proteins Protein_Lysis->Western_Blot Data_Analysis Data Analysis Global_m6A->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Cellular Effects Data_Analysis->Conclusion

Caption: In vitro investigation of cellular effects of this compound.

References

Investigating N6-Methyl-xylo-adenosine In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature on the specific in vitro applications and mechanisms of N6-Methyl-xylo-adenosine is currently limited. Much of the available information pertains to the broader class of nucleoside analogs or the closely related but distinct molecule, N6-methyladenosine (m6A), an RNA modification. These application notes and protocols are therefore intended as a foundational guide for researchers initiating studies on this compound, providing a general framework for its investigation rather than a summary of established data.

Introduction

This compound is a synthetic adenosine (B11128) analog distinguished by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety instead of the more common ribose.[1][2] As a nucleoside analog, it belongs to a class of compounds known to interfere with cellular processes, with some members developed as successful anticancer and antiviral drugs.[1] While its specific biological activities are not well-documented, its structural similarity to adenosine suggests potential as a modulator of various physiological processes, including potential roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[3][4]

It is critical to differentiate this compound, a specific chemical compound, from N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes and a key regulator of gene expression.[1] The vast majority of scientific literature mentioning "N6-methyladenosine" in the context of cancer refers to the m6A RNA modification.[1]

Hypothesized Mechanisms of Action

The precise mechanism of action for this compound has not been experimentally elucidated in publicly available literature.[2] However, based on its structure as a nucleoside analog, its biological effects in vitro are likely mediated through one or more of the following hypothetical pathways:

  • Incorporation into Nucleic Acids: Following cellular uptake, this compound may be phosphorylated by cellular kinases to its triphosphate form, which could then be incorporated into DNA or RNA, leading to chain termination or dysfunction.[2]

  • Enzyme Inhibition: It may act as a competitive inhibitor for enzymes involved in nucleoside metabolism, such as adenosine deaminase or kinases, thereby disrupting cellular homeostasis. A 1977 study noted its susceptibility to adenosine deaminase.[1]

  • Modulation of Adenosine Receptors: As an adenosine analog, it could potentially interact with adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors involved in a wide range of signaling pathways.[5]

  • Interference with m6A Machinery: While distinct from m6A, it is conceivable that this compound could interact with the "writer," "eraser," or "reader" proteins that regulate m6A modifications on RNA, thereby indirectly affecting gene expression.[3]

General Experimental Workflow for In Vitro Investigation

Due to the lack of specific data, a general workflow for screening a novel compound like this compound in vitro is recommended.[1][6]

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation A Compound Preparation (Solubility & Stability Testing) B Cell Line Selection (e.g., Cancer vs. Normal) A->B C Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo) B->C D Determine IC50 / EC50 C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Annexin V, Caspase Activity) D->F G Signaling Pathway Analysis (Western Blot, Kinase Assays) D->G H Nucleic Acid Incorporation (Click Chemistry, Mass Spec) D->H I Enzyme Inhibition Assays G->I J Receptor Binding Assays G->J K Gene Expression Profiling (RNA-seq) G->K

Figure 1. A general experimental workflow for the in vitro evaluation of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted to study the in vitro effects of this compound. Optimization for specific cell lines and experimental questions is crucial.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound on a given cell line and to calculate the half-maximal inhibitory concentration (IC50).[3]

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Methodology:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.[3]

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the expression or phosphorylation status of key proteins in a hypothesized signaling pathway (e.g., PI3K/Akt, MAPK/ERK).[3]

Materials:

  • Cell line(s)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at one or more concentrations (e.g., near the IC50 value) for a specified time.

  • Wash cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Potential Signaling Pathways to Investigate

Based on the known functions of adenosine analogs and the m6A pathway, the following signaling cascades are potential targets for this compound.[3]

G cluster_adenosine_receptor Adenosine Receptor Signaling cluster_m6a m6A Pathway Interference cluster_downstream Downstream Cellular Processes compound This compound AR Adenosine Receptors (A1, A2A, A2B, A3) compound->AR Hypothesized Interaction Writers Writers (METTL3/14) compound->Writers Hypothesized Inhibition? Erasers Erasers (FTO, ALKBH5) compound->Erasers Hypothesized Inhibition? AC Adenylyl Cyclase AR->AC cAMP cAMP AC->cAMP PI3K PI3K/Akt Pathway cAMP->PI3K MAPK MAPK/ERK Pathway cAMP->MAPK Readers Readers (YTHDF1/2/3) Writers->Readers Erasers->Readers RNA_Stab RNA Stability & Translation Readers->RNA_Stab RNA_Stab->PI3K RNA_Stab->MAPK NFkB NF-κB Pathway RNA_Stab->NFkB Prolif Cell Proliferation PI3K->Prolif Survival Cell Survival PI3K->Survival MAPK->Prolif MAPK->Survival Inflam Inflammation NFkB->Inflam

Figure 2. Hypothesized signaling pathways potentially modulated by this compound.

Data Presentation

As no specific quantitative data for this compound is currently available in the literature, the following tables are provided as templates for researchers to structure their findings.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7Breast CancerData to be generatedData to be generated
e.g., A549Lung CancerData to be generatedData to be generated
e.g., HDFNormal FibroblastData to be generatedData to be generated

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
e.g., HeLaVehicle ControlData to be generatedData to be generatedData to be generated
This compound (IC50)Data to be generatedData to be generatedData to be generated

Conclusion

This compound is a synthetic nucleoside analog with a currently uncharacterized in vitro profile. The protocols and frameworks provided here offer a starting point for its systematic investigation. Researchers are encouraged to explore its effects on cell viability, proliferation, and key signaling pathways, while being mindful of its distinction from the RNA modification m6A. Such studies will be crucial in elucidating the potential therapeutic applications of this compound.

References

Application Notes and Protocols for N6-Methyl-xylo-adenosine Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature.[1][2][3] The following application notes and protocols are based on the general principles of studying nucleoside analogs and the known activities of the related, but distinct, molecule N6-methyladenosine (m6A).[2] This document is intended to serve as a foundational guide for researchers initiating studies on this compound.

Introduction

This compound is a synthetic adenosine (B11128) analog characterized by a xylose sugar moiety.[1] It belongs to the class of nucleoside analogs, which are compounds that can interfere with cellular processes and have been investigated for their potential as anticancer and antiviral agents.[1] It is critical to distinguish this compound from N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes and plays a significant role in gene expression regulation.[1][4][5]

While the specific mechanism of action for this compound is not well-documented, as an adenosine analog, it may potentially interact with adenosine receptors or other cellular pathways that recognize adenosine.[6][7] This document provides a framework for the investigation of this compound in a cell culture setting.

Hypothetical Data Presentation

Due to the lack of specific published data for this compound, the following tables are presented as templates for researchers to organize their experimental findings. These tables illustrate the types of quantitative data that should be generated.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
MCF-7Breast Cancer72Data to be determined
A549Lung Cancer72Data to be determined
HeLaCervical Cancer72Data to be determined
JurkatT-cell Leukemia48Data to be determined

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line

TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control0Data to be determinedData to be determinedData to be determined
This compound10Data to be determinedData to be determinedData to be determined
This compound50Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound.

Protocol 1: Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic and cytostatic effects of this compound on a panel of cell lines.

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO or other suitable solvent)

  • MTT or PrestoBlue reagent

  • Plate reader

Methodology:

  • Seed cells in 96-well plates at an appropriate density for logarithmic growth over the assay period.

  • Allow cells to adhere and recover for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.[2]

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log concentration of this compound.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

Objective: To investigate the effect of this compound on key proteins in signaling pathways potentially modulated by adenosine analogs (e.g., PI3K/Akt, MAPK/ERK).

Materials:

  • Selected cell line

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical mechanism of action for an adenosine analog and a general experimental workflow for its evaluation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Adenosine_Receptor Adenosine Receptor This compound->Adenosine_Receptor Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Adenosine_Receptor->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Start In Vitro Studies Cell_Viability Cell Viability Assays (IC50 Determination) Start->Cell_Viability Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cell_Viability->Mechanism Pathway_Analysis Signaling Pathway Analysis Mechanism->Pathway_Analysis Data_Analysis Data Analysis and Interpretation Pathway_Analysis->Data_Analysis Conclusion Hypothesis Generation Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for the Detection of N6-Methyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Methyl-xylo-adenosine is an adenosine (B11128) analog with potential therapeutic applications, including roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[1][2] As a structural analog of the well-studied N6-methyladenosine (m6A), a prevalent and functionally significant RNA modification, the development of robust analytical methods for this compound is crucial for pharmacokinetic studies, mechanism of action investigations, and drug development.[3][4][5][6]

Direct experimental data on the detection of this compound is limited in publicly available literature.[2] Therefore, these application notes provide a comprehensive framework for the detection and quantification of this compound based on established and validated methods for the closely related molecule, N6-methyladenosine (m6A). The protocols provided herein are intended to serve as a strong foundational resource for researchers initiating studies on this compound and will require validation for specific matrices and applications.

The primary recommended methods for the sensitive and specific detection of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and competitive enzyme-linked immunosorbent assay (ELISA).

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods developed for the analogous molecule, N6-methyladenosine (m6A). These values can be considered as target performance metrics for the adapted this compound detection methods.

Table 1: Performance of Immunoassay-Based Detection of m6A

ParameterValueMethodReference
Linear Range0.2 - 500 nMElectrochemical Immunosensor[7]
Limit of Detection (LOD)0.078 nMElectrochemical Immunosensor[7]

Table 2: Performance of LC-MS/MS-Based Detection of m6A

ParameterValueMethodReference
Calibration Curve Range0.5 - 50 µg/LLC-MS[8]
Lower Limit of Quantification (LLOQ)Not SpecifiedHILIC-MS/MS[9]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples (e.g., Plasma, Cell Lysates) by LC-MS/MS

This protocol is adapted from established methods for m6A quantification.[3][5][8][9] It involves the enzymatic digestion of RNA to release individual nucleosides, followed by separation and detection using LC-MS/MS.

Materials:

  • This compound analytical standard

  • Internal Standard (e.g., 15N5-N6-Methyl-xylo-adenosine, if available, or a structural analog)

  • RNA extraction kit (e.g., TRIzol, PureLink RNA Mini Kit)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Acetic acid

  • Water (LC-MS grade)

  • 0.22 µm syringe filters

Procedure:

  • RNA Extraction:

    • Extract total RNA from the biological sample using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Enzymatic Digestion of RNA to Nucleosides:

    • In a microcentrifuge tube, combine 1-5 µg of total RNA with Nuclease P1 in the recommended buffer.

    • Incubate at 37°C for 2 hours.

    • Add Bacterial Alkaline Phosphatase and the corresponding buffer.

    • Incubate at 37°C for an additional 2 hours.

    • Spike in the internal standard.

    • Centrifuge the sample to pellet any precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (adapted from HILIC method[9]):

      • Column: A suitable Hydrophilic Interaction Liquid Chromatography (HILIC) column.

      • Mobile Phase A: Water with 10 mM ammonium acetate and 0.2% acetic acid.

      • Mobile Phase B: Acetonitrile with 2 mM ammonium acetate and 0.2% acetic acid.

      • Gradient:

        • 0-3 min: 95% to 94% B

        • 3-3.5 min: 94% to 60% B

        • 3.5-5.5 min: Hold at 60% B

        • 5.5-6 min: 60% to 94% B

        • 6-12.5 min: Hold at 94% B

      • Flow Rate: As recommended for the column.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: These need to be determined by infusing the this compound standard. Based on its molecular weight of 281.27 g/mol , the precursor ion ([M+H]+) will be m/z 282.3. The product ions will be characteristic fragments (e.g., the methylated adenine (B156593) base). A hypothetical transition would be 282.3 -> 150.1 (corresponding to the protonated N6-methyladenine fragment).

  • Quantification:

    • Generate a calibration curve using the analytical standard of this compound.

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Development of a Competitive ELISA for this compound

This protocol outlines the steps to develop a competitive ELISA. A key prerequisite is the availability of a specific monoclonal or polyclonal antibody that recognizes this compound.

Materials:

  • Anti-N6-Methyl-xylo-adenosine antibody (to be developed and validated).

  • This compound-HRP conjugate (or other enzyme conjugate).

  • 96-well microtiter plates.

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • TMB substrate.

  • Stop solution (e.g., 2 M H2SO4).

  • This compound standard.

Procedure:

  • Plate Coating:

    • Dilute the anti-N6-Methyl-xylo-adenosine antibody in coating buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of this compound standards of known concentrations.

    • In a separate plate or tubes, pre-incubate 50 µL of the standard or sample with 50 µL of the this compound-HRP conjugate for 30 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the antibody-coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The signal is inversely proportional to the amount of this compound in the sample.

    • Generate a standard curve by plotting the absorbance against the logarithm of the standard concentration.

    • Determine the concentration of this compound in the samples from the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological Sample (e.g., cells, plasma, tissue) Extraction RNA/Analyte Extraction Sample->Extraction Digestion Enzymatic Digestion (for LC-MS/MS) Extraction->Digestion Purification Sample Clean-up/ Purification Digestion->Purification LCMS LC-MS/MS Analysis Purification->LCMS ELISA Competitive ELISA Purification->ELISA StandardCurve Standard Curve Generation LCMS->StandardCurve ELISA->StandardCurve Quantification Quantification of This compound StandardCurve->Quantification Report Data Reporting Quantification->Report

Caption: General experimental workflow for the detection of this compound.

logical_relationship cluster_compounds Related Adenosine Analogs cluster_methods Analytical Methodologies cluster_validation Required Step m6A N6-methyladenosine (m6A) (Well-Characterized) EstablishedMethods Established & Validated Methods for m6A (LC-MS/MS, Immunoassays) m6A->EstablishedMethods informs xyloA This compound (Target Analyte) AdaptedMethods Adapted & Proposed Methods for This compound xyloA->AdaptedMethods requires EstablishedMethods->AdaptedMethods can be adapted to Validation Method Validation (Specificity, Sensitivity, Accuracy) AdaptedMethods->Validation

Caption: Logical relationship for adapting analytical methods from m6A to this compound.

References

Application Notes and Protocols for the Investigation of N6-Methyl-xylo-adenosine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of scientific literature reveals a significant scarcity of published research specifically detailing the effects of N6-Methyl-xylo-adenosine on cancer cell lines.[1][2] The information presented here is, therefore, a generalized framework based on the study of other adenosine (B11128) analogs and is intended to guide the initial investigation of this compound. It is crucial to distinguish this compound, a synthetic adenosine analog, from the well-researched RNA modification N6-methyladenosine (m6A).[1]

Introduction

This compound is an adenosine analog with potential therapeutic applications.[3] Adenosine analogs have been shown to inhibit cancer progression, making this compound a compound of interest for oncological research.[3] These application notes provide a general workflow and protocols for the initial screening and mechanistic evaluation of this compound in cancer cell line models.

Data Presentation: Hypothetical Data Structure

As no specific quantitative data for this compound is publicly available, the following tables illustrate how results could be structured for clarity and comparison.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HCT116Colorectal CarcinomaData to be determined
HeLaCervical CancerData to be determined

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution

Cell LineTreatment (IC50)Apoptotic Cells (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7 Vehicle ControlData to be determinedData to be determinedData to be determinedData to be determined
This compoundData to be determinedData to be determinedData to be determinedData to be determined
A549 Vehicle ControlData to be determinedData to be determinedData to be determinedData to be determined
This compoundData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

Compound Preparation and Handling
  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of the compound on cell cycle progression.

  • Cell Seeding and Treatment: Plate cells and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow A Compound Preparation (this compound) B Cell Viability Screening (MTT Assay) A->B C Determine IC50 Values B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Signaling Pathway Analysis (Western Blot) D->G

Caption: General experimental workflow for this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Cascade Compound This compound Target Putative Kinase Target Compound->Target Inhibition Downstream Downstream Effector Target->Downstream CellCycle Cell Cycle Arrest Downstream->CellCycle Apoptosis Apoptosis Induction Downstream->Apoptosis

Caption: Hypothetical signaling pathway for investigation.

logical_relationship IC50 IC50 Determination Apoptosis Apoptosis Induction Confirmed IC50->Apoptosis CellCycle Cell Cycle Arrest Confirmed IC50->CellCycle Mechanism Further Mechanistic Studies Apoptosis->Mechanism CellCycle->Mechanism

Caption: Logical progression of the in vitro investigation.

References

Application Notes and Protocols: N6-Methyl-xylo-adenosine for Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Methyl-xylo-adenosine is an analog of the endogenous nucleoside adenosine (B11128). Adenosine and its analogs are known to be potent modulators of smooth muscle tone, often inducing relaxation and vasodilation.[1] This has led to their investigation as potential therapeutic agents for conditions associated with smooth muscle hypercontractility, such as hypertension and asthma. The biological effects of adenosine analogs are mediated through their interaction with four subtypes of G-protein coupled adenosine receptors: A1, A2A, A2B, and A3. The activation of these receptors on smooth muscle cells initiates intracellular signaling cascades that ultimately lead to a decrease in cytosolic calcium concentration and subsequent muscle relaxation. This document provides detailed protocols and application notes for the use of this compound in smooth muscle relaxation assays.

While direct experimental data on this compound is limited in publicly available literature, these notes provide a framework based on the well-documented activities of other adenosine analogs.[2] The protocols described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

Putative Mechanism of Action

The relaxant effect of adenosine analogs on smooth muscle is primarily mediated by the activation of A2A and A2B adenosine receptors, which are coupled to the Gs-protein.[3] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to:

  • Inhibition of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and enabling contraction.

  • Enhanced sequestration of intracellular calcium into the sarcoplasmic reticulum.

  • Opening of potassium channels, leading to hyperpolarization of the cell membrane, which further reduces calcium influx.

Conversely, A1 and A3 receptors are typically coupled to Gi-proteins, which inhibit adenylyl cyclase, or to Gq-proteins, which activate the phospholipase C pathway. Depending on the specific smooth muscle tissue and the receptor subtype expression, activation of A1 receptors can sometimes lead to contraction.[4]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in smooth muscle relaxation assays, the following table is presented as a template for data organization. Researchers are encouraged to populate this table with their own experimental findings.

ParameterValueTissue/Cell LineReceptor SubtypeReference
EC50 (Relaxation) TBDe.g., Porcine Coronary ArteryTBD(Your Data)
IC50 (Contraction) TBDe.g., Pre-contracted Aortic RingsTBD(Your Data)
Ki (Binding Affinity) TBDe.g., HEK293 cells expressing human A1 receptorA1(Your Data)
Ki (Binding Affinity) TBDe.g., HEK293 cells expressing human A2A receptorA2A(Your Data)
Ki (Binding Affinity) TBDe.g., HEK293 cells expressing human A2B receptorA2B(Your Data)
Ki (Binding Affinity) TBDe.g., HEK293 cells expressing human A3 receptorA3(Your Data)

TBD: To Be Determined

Experimental Protocols

Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Relaxation

This protocol describes a common method for assessing the relaxant effects of this compound on isolated smooth muscle tissue, such as aortic rings or tracheal strips.

Materials:

  • This compound

  • Isolated smooth muscle tissue (e.g., rat aorta, guinea pig trachea)

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Contractile agents (e.g., Phenylephrine, KCl, Histamine)

  • Isolated tissue bath system with force transducer and data acquisition software

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Standard laboratory glassware and equipment

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta).

    • Immediately place the tissue in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove excess connective and adipose tissue.

    • Cut the tissue into rings of appropriate size (e.g., 2-3 mm for aortic rings).

    • Suspend the tissue rings between two hooks in the tissue bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams, determined empirically for the specific tissue).

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, induce a contraction with a high concentration of a contractile agent (e.g., 60 mM KCl) to check for tissue viability.

    • Wash the tissues and allow them to return to baseline.

  • Experimental Protocol:

    • Pre-contract the tissues with a sub-maximal concentration of a contractile agent (e.g., 1 µM Phenylephrine for aortic rings).

    • Once the contraction has reached a stable plateau, add this compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

    • Record the changes in tension using the data acquisition system.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the concentration-response curve (percentage relaxation vs. log concentration of this compound).

    • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Adenosine Receptor Binding Assay

This protocol can be used to determine the binding affinity of this compound for different adenosine receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • A suitable radioligand for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A).

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Adenosine deaminase (to remove endogenous adenosine).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled antagonist (for non-specific binding), or the serially diluted this compound.

  • Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester and wash with ice-cold buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound A2A_A2B_Receptor A2A/A2B Receptor This compound->A2A_A2B_Receptor binds to Gs_Protein Gs Protein A2A_A2B_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates MLCK_inactive Inactive MLCK PKA->MLCK_inactive phosphorylates MLCK_active Active MLCK MLCK_active->MLCK_inactive Relaxation Relaxation MLCK_inactive->Relaxation Experimental_Workflow start Start: Isolate Smooth Muscle Tissue prep Prepare Tissue Rings/Strips start->prep mount Mount in Tissue Bath prep->mount equilibrate Equilibrate and Check Viability mount->equilibrate contract Pre-contract with Agonist (e.g., Phenylephrine) equilibrate->contract add_compound Cumulative Addition of this compound contract->add_compound record Record Tension Changes add_compound->record analyze Analyze Data (Concentration-Response Curve, EC50) record->analyze end End analyze->end

References

Quantifying the Cellular Entry of N6-Methyl-xylo-adenosine: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Methyl-xylo-adenosine is a synthetic adenosine (B11128) analog with potential therapeutic applications, including roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[1][2] As a nucleoside analog, its efficacy is fundamentally dependent on its ability to enter target cells. This document provides a detailed guide for researchers interested in quantifying the cellular uptake of this compound. It is important to distinguish this compound from N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells.[3] While both are related to adenosine, this compound is a synthetic compound with a xylose sugar moiety, whereas m6A is an epigenetic marker.[3]

Due to a notable scarcity of published research specifically detailing the cellular uptake of this compound, the protocols and data presented here are based on established methodologies for other nucleoside analogs.[3][4] These application notes are intended to serve as a foundational resource for initiating studies in this area.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic and cytostatic effects of this compound on various cell lines. This provides an initial screening to identify relevant cell models and effective concentration ranges for uptake studies.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density appropriate for the specific cell line.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Measure absorbance or fluorescence and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Quantification of Cellular Uptake by LC-MS/MS

Objective: To directly measure the intracellular concentration of this compound over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules within complex biological matrices.[5]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with a defined concentration of this compound (e.g., the IC50 value determined in Protocol 1).

    • Incubate for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to assess uptake kinetics.

  • Cell Lysis and Extraction:

    • At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

    • Lyse the cells using a suitable lysis buffer.

    • Perform a protein precipitation step (e.g., with cold acetonitrile) to separate the small molecule analyte from proteins.

    • Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method. This involves separating the compound on a liquid chromatography column and detecting it with a mass spectrometer.

    • Prepare a standard curve with known concentrations of this compound to enable absolute quantification.

  • Data Normalization:

    • Quantify the total protein concentration in each cell lysate to normalize the intracellular concentration of this compound to the amount of cellular protein.

Data Presentation

The following tables represent hypothetical data that could be generated from the described protocols.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
HeLaCervical Cancer15.2
A549Lung Cancer28.5
MCF-7Breast Cancer12.8
HepG2Liver Cancer45.1

Table 2: Time-Dependent Cellular Uptake of this compound (15 µM) in MCF-7 Cells

Time (minutes)Intracellular Concentration (pmol/mg protein)
00
525.3
1568.1
30110.5
60152.7
120165.4

Visualizing Workflows and Pathways

To facilitate a clear understanding of the experimental processes and potential cellular mechanisms, the following diagrams are provided.

experimental_workflow cluster_protocol1 Protocol 1: Cytotoxicity Assay cluster_protocol2 Protocol 2: Cellular Uptake by LC-MS/MS p1_start Seed Cells in 96-well plates p1_treat Treat with this compound (serial dilutions) p1_start->p1_treat p1_incubate Incubate for 48-72 hours p1_treat->p1_incubate p1_assess Assess Cell Viability (e.g., MTT assay) p1_incubate->p1_assess p1_end Calculate IC50 Value p1_assess->p1_end p2_start Plate Cells and Treat with this compound p2_wash Wash Cells to Remove Extracellular Compound p2_start->p2_wash p2_lyse Lyse Cells and Extract Metabolites p2_wash->p2_lyse p2_analyze Analyze by LC-MS/MS p2_lyse->p2_analyze p2_end Quantify Intracellular Concentration p2_analyze->p2_end

Caption: Experimental workflow for quantifying this compound cellular uptake.

Nucleoside analogs are known to be transported into cells via specific transporter proteins. While the specific transporters for this compound have not been identified, the general mechanism can be depicted.

signaling_pathway cluster_cell Cell transporter Nucleoside Transporter (e.g., ENT, CNT) compound_in This compound (Intracellular) transporter->compound_in metabolism Cellular Metabolism / Incorporation into Nucleic Acids compound_in->metabolism effect Biological Effect (e.g., Cytotoxicity) metabolism->effect compound_out This compound (Extracellular) compound_out->transporter Uptake

Caption: General mechanism of nucleoside analog cellular uptake and action.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to begin quantifying the cellular uptake of this compound. By employing these established methodologies, valuable data on the compound's bioavailability and cellular kinetics can be generated, which is a critical step in its development as a potential therapeutic agent. Future studies should focus on identifying the specific transporters involved in its uptake and elucidating its downstream metabolic fate and mechanisms of action.

References

Application Notes and Protocols: N6-Methyl-xylo-adenosine Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Methyl-xylo-adenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128).[1][2][3] Adenosine analogs are a class of compounds with significant therapeutic potential, demonstrating activities such as vasodilation and inhibition of cancer cell progression.[3][4] this compound's structural similarity to adenosine suggests it may interact with key biological pathways, including adenosine receptor signaling and potentially the N6-methyladenosine (m6A) RNA modification machinery.[1][4]

These application notes provide a comprehensive framework for characterizing the dose-dependent effects of this compound. Due to the limited availability of specific pharmacological data for this compound, the following protocols are based on established methodologies for evaluating novel adenosine receptor ligands and other nucleoside analogs.[1][2] This document serves as a template for researchers to generate and analyze data for this compound.

Potential Signaling Pathways

Based on its structural characteristics, this compound may modulate cellular functions through two primary, hypothesized pathways:

  • Adenosine Receptor Signaling: As an adenosine analog, this compound is predicted to interact with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These G protein-coupled receptors (GPCRs) play crucial roles in various physiological processes.[1] A1 and A3 receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP). Conversely, A2A and A2B receptors usually couple to Gαs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

cluster_receptor Adenosine Receptor Signaling cluster_a1a3 A1/A3 Receptors cluster_a2a2b A2A/A2B Receptors This compound This compound A1_A3 A1 / A3 This compound->A1_A3 A2A_A2B A2A / A2B This compound->A2A_A2B Gai Gαi/o A1_A3->Gai Activation AC_inhibit Adenylyl Cyclase Gai->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gas Gαs A2A_A2B->Gas Activation AC_stimulate Adenylyl Cyclase Gas->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase cluster_m6a Hypothesized Influence on m6A RNA Modification This compound This compound Writers Writers (METTL3/14) This compound->Writers May Influence Erasers Erasers (FTO, ALKBH5) This compound->Erasers May Influence mRNA mRNA Writers->mRNA Adds Methyl Group m6A_mRNA m6A-mRNA Erasers->m6A_mRNA Removes Methyl Group Readers Readers (YTHDF1-3) Translation Translation Readers->Translation Decay Decay Readers->Decay m6A_mRNA->Readers Recognized by cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Add serial dilutions of This compound B->C D Incubate (24-72h) C->D E Add viability reagent (e.g., WST-1, MTT) D->E F Incubate (1-4h) E->F G Measure absorbance/ luminescence F->G H Analyze data and generate dose-response curve G->H

References

Application Notes and Protocols for Studying N6-Methyl-xylo-adenosine (m6XyloA) Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to N6-Methyl-xylo-adenosine (m6XyloA)

This compound (m6XyloA) is a synthetic adenosine (B11128) analog characterized by two key modifications: a methyl group at the N6 position of the adenine (B156593) base and the replacement of the natural D-ribose sugar with D-xylose. While the N6-methylation is a well-known epigenetic and epitranscriptomic mark (as N6-methyladenosine, or m6A), the xylose sugar modification alters the stereochemistry at the 3'-position, which can significantly influence molecular recognition by proteins and nucleic acids.

Direct experimental data on the binding partners and biological functions of m6XyloA are limited in public literature.[1] However, its structural similarity to m6A—a critical regulator of RNA metabolism recognized by a host of "reader" proteins—suggests that m6XyloA may act as a valuable chemical probe, inhibitor, or modulator of these pathways.[2][3] Adenosine analogs are also known to act as vasodilators and may inhibit cancer progression.[1][4]

These application notes provide a comprehensive overview of modern biophysical techniques and detailed protocols to identify and characterize the binding interactions of m6XyloA with target macromolecules, primarily proteins. The methodologies described are standard in drug discovery and molecular biology for quantifying binding affinity, kinetics, and thermodynamics.[5][][7]

Overview of Key Binding Assay Technologies

Several powerful biophysical techniques can be employed to study the interaction between a small molecule like m6XyloA and its potential protein targets. These methods are generally label-free and provide quantitative data on binding parameters.[8]

  • Surface Plasmon Resonance (SPR): A real-time, label-free optical technique that measures changes in refractive index upon binding.[9][10][11] A protein of interest (ligand) is immobilized on a sensor chip, and the small molecule (analyte) flows over the surface. SPR is the gold standard for determining binding kinetics (association rate, k_on; dissociation rate, k_off) and affinity (dissociation constant, K_D).[7][11]

  • Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing method that measures binding events in real-time.[12] One molecule is immobilized on a fiber optic biosensor, and binding to a partner in solution causes a wavelength shift in the reflected light, which is proportional to the bound mass.[12] It is well-suited for quantifying protein-protein and protein-small molecule interactions and can be used to study how small molecule inhibitors affect larger complex formations.[13][14][15]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, ITC directly measures the heat released or absorbed during a binding event.[16][17][18] By titrating the small molecule into a solution containing the protein, ITC can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) from a single experiment, providing a complete thermodynamic profile of the interaction.[][16]

  • Electrophoretic Mobility Shift Assay (EMSA): Primarily used for protein-nucleic acid interactions, EMSA detects binding based on the reduced migration speed of a nucleic acid-protein complex through a non-denaturing gel compared to the free nucleic acid.[19][20][21][22] This technique could be adapted to study m6XyloA if it were incorporated into an RNA aptamer or oligonucleotide that is being tested for binding to a specific protein.

Quantitative Data Summary

As of this writing, specific binding affinities for this compound with specific protein targets are not widely available in peer-reviewed literature. The table below is provided as a template for researchers to populate with their own experimental data generated using the protocols outlined in this document. For context, binding affinities for the natural m6A modification with its reader proteins typically range from low to mid-micromolar.

Target ProteinInteracting MoleculeTechniqueDissociation Constant (K_D)k_on (M⁻¹s⁻¹)k_off (s⁻¹)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Reference
e.g., YTHDF1m6XyloASPRTBDTBDTBDN/AN/AIn-house
e.g., YTHDF1m6XyloAITCTBDN/AN/ATBDTBDIn-house
e.g., METTL3m6XyloABLITBDTBDTBDN/AN/AIn-house

TBD: To Be Determined; N/A: Not Applicable.

Experimental Workflows & Visualizations

The following diagrams illustrate generalized workflows for characterizing small molecule-protein interactions using the techniques described.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening & Hit Validation cluster_analysis Phase 3: Data Analysis cluster_result Phase 4: Outcome Target Express & Purify Target Protein Buffer Buffer Optimization (pH, salt, additives) Target->Buffer Ligand Synthesize or Procure m6XyloA Ligand->Buffer SPR SPR Buffer->SPR BLI BLI Buffer->BLI ITC ITC Buffer->ITC Kinetics Determine Kinetics (kon, koff) SPR->Kinetics BLI->Kinetics Affinity Calculate Affinity (KD) ITC->Affinity Thermo Determine Thermodynamics (ΔH, ΔS) ITC->Thermo Kinetics->Affinity Result Validated Binding Interaction Affinity->Result Thermo->Result

Caption: General workflow for characterizing m6XyloA-protein binding.

G cluster_spr Surface Plasmon Resonance (SPR) Principle cluster_output Output Immobilize 1. Immobilize Protein on Sensor Chip Baseline 2. Flow Buffer (Establish Baseline) Immobilize->Baseline Association 3. Inject m6XyloA (Association Phase) Baseline->Association Dissociation 4. Flow Buffer (Dissociation Phase) Association->Dissociation Regeneration 5. Regeneration (Remove Bound Analyte) Dissociation->Regeneration Sensorgram Sensorgram (Response vs. Time) Regeneration->Sensorgram Fit Fit Data to Binding Model Sensorgram->Fit Constants Determine: KD, kon, koff Fit->Constants

Caption: Simplified workflow for an SPR binding experiment.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for each specific protein-ligand system.

Protocol 1: Surface Plasmon Resonance (SPR)

This protocol outlines the steps to determine the binding kinetics and affinity of m6XyloA to a purified protein target.[9][10][23]

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor Chip (e.g., CM5, a carboxymethylated dextran (B179266) surface)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 4.5 (or other optimized buffer)

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Add 1-5% DMSO if m6XyloA is dissolved in DMSO.

  • Purified target protein (≥95% purity) at 20-100 µg/mL in immobilization buffer.

  • m6XyloA stock solution (e.g., 10 mM in 100% DMSO).

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0).

Procedure:

  • System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.

  • Sensor Surface Activation: Inject a 1:1 mixture of NHS/EDC over the desired flow cells for 7 minutes to activate the carboxyl groups on the sensor surface.

  • Protein Immobilization: Inject the purified target protein over the activated surface. The amount immobilized (measured in Response Units, RU) will depend on the molecular weights; for a small molecule analyte, aim for a higher surface density.

  • Surface Deactivation: Inject ethanolamine-HCl for 7 minutes to deactivate any remaining active esters. The flow cell used for this step will be the active surface, while an underivatized flow cell serves as a reference.

  • Kinetic Analysis: a. Prepare a serial dilution of m6XyloA in running buffer. A typical concentration range for an unknown interaction is 100 µM down to ~10 nM, including a zero-analyte (buffer only) injection for double referencing. b. Inject each concentration over the reference and active flow cells for a set time (e.g., 60-180 seconds) to monitor the association phase. c. Switch back to running buffer flow to monitor the dissociation phase (e.g., 120-600 seconds). d. After each cycle, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection. Test different regeneration solutions to find one that removes the analyte without denaturing the immobilized protein.

  • Data Analysis: a. Subtract the reference flow cell data from the active flow cell data. b. Subtract the "buffer only" injection data from the analyte injection curves (double referencing). c. Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine k_on, k_off, and K_D.

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol describes how to measure the thermodynamic parameters of the m6XyloA-protein interaction.[16][24][25]

Materials:

  • Isothermal Titration Calorimeter

  • Purified target protein (≥95% purity)

  • m6XyloA

  • Dialysis buffer (e.g., 20 mM HEPES or Phosphate, 150 mM NaCl, pH 7.4).

  • Syringe and sample cell for the ITC instrument.

Procedure:

  • Sample Preparation (Critical Step): a. Dialyze the purified protein extensively against the chosen ITC buffer to minimize buffer mismatch effects. b. Dissolve the m6XyloA powder directly into the final dialysis buffer to create a concentrated stock solution. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution in the cell. c. Degas both the protein and ligand solutions immediately before the experiment.

  • Concentration Determination: Accurately determine the concentration of both the protein and the m6XyloA stock solution.

  • Instrument Setup: a. Set the experimental temperature (e.g., 25 °C). b. Set the stirring speed (e.g., 750 rpm) and the reference power.

  • Loading the ITC: a. Load the protein solution into the sample cell (typically 200-300 µL). A common starting concentration is 10-50 µM. b. Load the m6XyloA solution into the injection syringe (typically 40-50 µL). The ligand concentration should be 10-20 times higher than the protein concentration (e.g., 200-1000 µM).

  • Titration Experiment: a. After thermal equilibration, perform an initial small injection (e.g., 0.4 µL) which is typically discarded during analysis. b. Proceed with a series of subsequent injections (e.g., 19 injections of 2 µL each) at set intervals (e.g., 150 seconds) to allow the signal to return to baseline.

  • Control Experiments: Perform a control titration by injecting the m6XyloA solution into buffer alone to measure the heat of dilution.

  • Data Analysis: a. Integrate the heat-flow peaks for each injection. b. Subtract the heat of dilution from the raw binding data. c. Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein. d. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine K_D, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.[16]

Protocol 3: Biolayer Interferometry (BLI)

This protocol provides a method for measuring the binding kinetics of m6XyloA to a protein, often used as an orthogonal validation for SPR.[12][13][14]

Materials:

  • BLI instrument (e.g., Octet)

  • Biosensors appropriate for the protein tag (e.g., Streptavidin (SA) for biotinylated proteins, Anti-GST for GST-tagged proteins).

  • 96-well microplate.

  • Assay Buffer: Similar to SPR running buffer (e.g., HBS-EP+ with 1-5% DMSO if needed).

  • Purified, tagged target protein.

  • m6XyloA stock solution.

Procedure:

  • Plate Setup: a. Hydrate biosensors in assay buffer for at least 10 minutes in one column of the 96-well plate. b. In subsequent columns, add assay buffer for the baseline step. c. Add the purified, tagged protein (e.g., 10-20 µg/mL in assay buffer) for the immobilization/loading step. d. Add assay buffer for another baseline step after loading. e. Add serial dilutions of m6XyloA in assay buffer for the association step. Include a buffer-only well for reference. f. Add assay buffer for the dissociation step.

  • Experiment Execution: a. Baseline 1: Dip the hydrated biosensors into the assay buffer wells to establish an initial baseline (e.g., 60 seconds). b. Loading: Move the biosensors to the protein-containing wells to immobilize the target protein until a stable signal is achieved (e.g., 1-3 nm shift). c. Baseline 2: Move the loaded biosensors into assay buffer wells to establish a new baseline before association (e.g., 120 seconds). d. Association: Move the biosensors into the wells containing the m6XyloA serial dilutions to monitor binding (e.g., 180 seconds). e. Dissociation: Move the biosensors back into the assay buffer wells (from step 2c) to monitor dissociation (e.g., 300 seconds).

  • Data Analysis: a. Align the curves on the Y-axis to the baseline step before association. b. Subtract the reference curve (buffer-only) from the sample curves. c. Use the instrument's analysis software to fit the processed curves to a 1:1 binding model to determine k_on, k_off, and K_D.

References

Application Notes and Protocols for N6-Methyl-xylo-adenosine in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature.[1][2] This document provides a comprehensive guide for utilizing this compound, a synthetic adenosine (B11128) analog, to explore its potential applications in molecular biology. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound, drawing parallels from the well-documented activities of related molecules like N6-methyladenosine (m6A) and other adenosine analogs.[1]

Introduction

This compound is a synthetic nucleoside analog of adenosine, characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety instead of the typical ribose.[2] While it is structurally related to N6-methyladenosine (m6A), the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, it is crucial to distinguish between the two.[2] this compound is a synthetic compound investigated for its therapeutic potential, whereas m6A is a natural epigenetic marker.[2]

Adenosine analogs are a class of compounds known to interfere with various cellular processes, with some being developed into successful anticancer and antiviral drugs.[2][3] They often act as smooth muscle vasodilators and have shown potential in inhibiting cancer progression.[3] As an adenosine analog, this compound is hypothesized to interact with key cellular signaling pathways, making it a compound of interest for further investigation.

Hypothesized Applications in Molecular Biology

Based on its structural similarity to adenosine and other analogs, the potential applications of this compound in molecular biology are hypothesized to include:

  • Investigation of Adenosine Receptor Signaling: As a synthetic analog of adenosine, this compound can be used as a tool to probe the signaling pathways of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[4] These G protein-coupled receptors (GPCRs) are crucial in various physiological processes and are significant therapeutic targets.[4]

  • Modulation of RNA-related Processes: Given its similarity to m6A, this compound may have the potential to interact with the "writer," "reader," and "eraser" proteins that regulate m6A metabolism, thereby influencing RNA stability, splicing, and translation.[1] However, the xylose sugar moiety may alter its recognition by these enzymes.

  • Anticancer and Antiviral Research: Nucleoside analogs are a well-established class of therapeutic agents.[2] this compound could potentially exert anti-proliferative or antiviral effects by interfering with nucleic acid synthesis or by modulating signaling pathways crucial for cancer cell survival and viral replication.[1][3]

Quantitative Data Presentation (Templates)

Due to the scarcity of published data for this compound, the following tables are provided as templates for researchers to organize their experimental findings and for comparative analysis with other adenosine analogs.

Table 1: Comparative Receptor Binding Affinity of Adenosine Analogs

CompoundReceptor SubtypeKi (nM)Assay ConditionsReference
This compoundA1Experimental Data
A2AExperimental Data
A2BExperimental Data
A3Experimental Data
AdenosineA1Literature Value
A2ALiterature Value
A2BLiterature Value
A3Literature Value
Other Analog (e.g., NECA)A1Literature Value
A2ALiterature Value
A2BLiterature Value
A3Literature Value

Table 2: Effect of this compound on Cancer Cell Line Proliferation (IC50 Values)

Cell LineThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)Assay Duration (hours)
e.g., HeLaExperimental DataExperimental Data72
e.g., MCF-7Experimental DataExperimental Data72
e.g., A549Experimental DataExperimental Data72

Experimental Protocols

The following are generalized protocols for the initial assessment of a novel compound like this compound.

Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the four adenosine receptor subtypes.

Materials:

  • Cell membranes expressing human A1, A2A, A2B, or A3 adenosine receptors.

  • Radioligands (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]DPN for A2B, [3H]HEMADO for A3).

  • This compound.

  • Non-specific binding control (e.g., NECA).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or control compounds.

  • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549).

  • Complete cell culture medium.

  • This compound.

  • Positive control (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or the positive control. Include a vehicle-only control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on key cancer-related signaling pathways (e.g., MAPK, PI3K/Akt).

Materials:

  • Cell line of interest.

  • This compound.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture and treat cells with this compound for various time points or at different concentrations.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the change in protein phosphorylation.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate hypothesized signaling pathways that could be modulated by this compound and a general workflow for its investigation.

Adenosine_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A1_A3 A1/A3 Receptors This compound->A1_A3 A2A_A2B A2A/A2B Receptors This compound->A2A_A2B AC Adenylyl Cyclase A1_A3->AC Gi/o A2A_A2B->AC Gs cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Experimental_Workflow Compound This compound In_Vitro In Vitro Studies Compound->In_Vitro Binding Receptor Binding Assays (Protocol 1) In_Vitro->Binding Proliferation Cell Proliferation Assays (Protocol 2) In_Vitro->Proliferation Signaling Signaling Pathway Analysis (Protocol 3) In_Vitro->Signaling Data Data Analysis (IC50, Ki, etc.) Binding->Data Proliferation->Data Signaling->Data Conclusion Conclusion on Mechanism of Action Data->Conclusion Hypothesized_Cancer_Signaling Compound This compound Target Potential Target (e.g., Kinase, Receptor) Compound->Target PI3K PI3K/Akt Pathway Target->PI3K MAPK MAPK/ERK Pathway Target->MAPK NFkB NF-κB Pathway Target->NFkB Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival MAPK->Proliferation MAPK->Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation Cell_Processes Cellular Processes Proliferation->Cell_Processes Survival->Cell_Processes Inflammation->Cell_Processes

References

Troubleshooting & Optimization

improving N6-Methyl-xylo-adenosine stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of N6-Methyl-xylo-adenosine in solution. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of nucleoside analog chemistry and data from closely related molecules to provide practical troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of degradation for this compound in aqueous solutions?

A1: The primary degradation pathway for purine (B94841) nucleoside analogs like this compound is the acid-catalyzed hydrolysis of the N-glycosidic bond. This cleavage results in the separation of the N6-methyladenine base from the xylose sugar moiety.

Q2: What are the key factors that influence the stability of this compound in solution?

A2: The stability of this compound is primarily affected by:

  • pH: Acidic conditions significantly accelerate the hydrolysis of the N-glycosidic bond. The compound is expected to be more stable at neutral to slightly alkaline pH.

  • Temperature: Higher temperatures increase the rate of hydrolytic degradation. For long-term storage, solutions should be kept at low temperatures.

  • Enzymatic Degradation: In biological matrices (e.g., serum-containing media), enzymatic degradation by nucleosidases or phosphorylases can occur.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, it is recommended to:

  • Store stock solutions in a buffered, slightly alkaline (pH 7-8) aqueous solution or an anhydrous organic solvent like DMSO.

  • Store solutions at -20°C or -80°C for long-term storage.

  • Prepare fresh working solutions for experiments and avoid repeated freeze-thaw cycles.

  • Protect solutions from light to prevent potential photodegradation.

Q4: How does the xylose sugar moiety in this compound affect its stability compared to N6-methyladenosine (with a ribose sugar)?

A4: While direct comparative stability data is limited, the stereochemistry of the sugar can influence the stability of the N-glycosidic bond. The xylo-configuration, where the 2'-hydroxyl group is in a trans position relative to the aglycone, may alter the susceptibility of the glycosidic bond to hydrolysis compared to the cis configuration in ribose. Generally, ribonucleosides are more stable than deoxyribonucleosides against acid hydrolysis. The specific impact of the xylo-configuration on this compound stability requires experimental verification.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Before starting the assay, confirm the integrity of your stock and working solutions using an appropriate analytical method like HPLC-UV.

    • Assess Stability in Assay Medium: Perform a time-course stability study of this compound in the specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). Quantify the compound at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine its half-life in the medium.

    • pH of Medium: Ensure the pH of your culture medium is stable throughout the experiment, as acidic shifts can accelerate degradation.

    • Enzymatic Degradation: If using serum-containing medium, consider the possibility of enzymatic degradation. Repeat the experiment in a serum-free medium if possible to see if stability improves.

Problem 2: Appearance of unknown peaks in HPLC analysis of the this compound solution.

  • Possible Cause: Degradation of the compound into impurities.

  • Troubleshooting Steps:

    • Characterize Degradation Products: The primary degradation product is likely to be N6-methyladenine. Use a reference standard of N6-methyladenine to confirm its presence. Mass spectrometry (LC-MS) can be used to identify the molecular weights of the unknown peaks.

    • Review Storage Conditions: Ensure the solution has been stored at the recommended pH and temperature. Improper storage is a common cause of degradation.

    • Evaluate Solvent Purity: Impurities in the solvent (e.g., acidic contaminants) can catalyze degradation. Use high-purity, HPLC-grade solvents.

Problem 3: Poor reproducibility between experimental replicates.

  • Possible Cause: Inconsistent handling and preparation of this compound solutions.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Prepare a fresh batch of stock solution and aliquot it for single-use to avoid multiple freeze-thaw cycles.

    • Control Incubation Times: Ensure that all samples are incubated for the exact same duration, as degradation is time-dependent.

    • Maintain Consistent pH: Use buffered solutions to maintain a stable pH throughout the experiment.

Data Presentation

Table 1: General Stability Profile of Purine Nucleoside Analogs

ParameterConditionExpected Stability of this compound (Inferred)
pH Acidic (pH < 5)Low (prone to rapid hydrolysis)
Neutral (pH 7)Moderate to High
Alkaline (pH > 8)High
Temperature -80°C to -20°CHigh (recommended for long-term storage)
4°CModerate (suitable for short-term storage)
Room Temperature (20-25°C)Low (significant degradation may occur over time)
37°C and aboveVery Low (rapid degradation expected)

Disclaimer: The stability profile is inferred from the known behavior of purine nucleoside analogs. Experimental verification is recommended.

Table 2: Half-life Data for Related Adenosine (B11128) Analogs

CompoundConditionHalf-lifeCitation
AdenosineHuman Blood (in vivo)< 10 seconds[1]
IB-MECA (A₃-selective agonist)Human (in vivo)8-9 hours[2]

Note: This data is for related compounds and is provided for comparative purposes only. The half-life of this compound will be different and is dependent on the specific experimental conditions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound using HPLC-UV

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Materials and Reagents:

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • From the stock solution, prepare working solutions of 100 µg/mL in different stress media.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the working solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the working solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the working solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the working solution in a phosphate buffer (pH 7.4) at 60°C.

  • Photolytic Degradation: Expose the working solution in a phosphate buffer (pH 7.4) to UV light (254 nm).

  • Control: Keep a working solution in a phosphate buffer (pH 7.4) at 4°C, protected from light.

4. Sample Analysis by HPLC:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before injection.

  • Inject the samples into the HPLC system.

  • HPLC Method:

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 5% acetonitrile and ramping up to 95%).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~260 nm.

    • Column Temperature: 25°C.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

  • Determine the rate of degradation and the half-life under each stress condition.

  • Identify and quantify the major degradation products.

Mandatory Visualizations

cluster_degradation Degradation Pathway of this compound This compound This compound Protonation Protonation This compound->Protonation  H+ (Acidic pH) N-glycosidic_bond_cleavage N-glycosidic_bond_cleavage Protonation->N-glycosidic_bond_cleavage  Heat N6-methyladenine N6-methyladenine N-glycosidic_bond_cleavage->N6-methyladenine Xylose Xylose N-glycosidic_bond_cleavage->Xylose

Caption: Acid-catalyzed hydrolysis of this compound.

cluster_workflow Experimental Workflow for Stability Study start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by HPLC-UV sampling->analysis data Calculate Degradation Rate and Half-life analysis->data

Caption: Workflow for assessing this compound stability.

cluster_troubleshooting Troubleshooting Logic for Stability Issues issue Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, pH, Light) issue->check_storage Yes check_prep Standardize Solution Preparation Protocol issue->check_prep Yes run_control Run Stability Assay in Control Medium check_storage->run_control check_prep->run_control analyze_degradation Identify Degradation Products (HPLC-MS) run_control->analyze_degradation optimize Optimize Assay Conditions (e.g., use fresh solutions) analyze_degradation->optimize

Caption: Logic diagram for troubleshooting stability experiments.

References

Technical Support Center: N6-Methyl-xylo-adenosine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature. This guide provides a framework based on the well-documented biological activities of related adenosine (B11128) analogs and general laboratory best practices. The experimental protocols and potential troubleshooting scenarios described herein are intended to serve as a foundational resource for researchers initiating studies on this compound. It is crucial to distinguish this compound, a synthetic adenosine analog, from the extensively researched N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells.[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Compound Handling and Preparation

Question: I am having difficulty dissolving this compound. What solvents are recommended?

Answer: As a nucleoside analog, the solubility of this compound can be challenging. It is recommended to first try aqueous buffers. If solubility is limited, the use of organic solvents such as DMSO or ethanol (B145695) may be necessary. For cell-based assays, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it in the culture medium to the final desired concentration. Always ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results (typically <0.1%).

Question: What are the storage and stability considerations for this compound?

Answer: this compound should be stored at a low temperature, typically -20°C or -80°C, to prevent degradation.[2] For long-term storage, it is advisable to store the compound as a solid. If stored in solution, it should be aliquoted to avoid repeated freeze-thaw cycles. The stability in aqueous solutions at physiological pH and temperature should be determined empirically, for example, by using HPLC analysis over time.

Section 2: In Vitro Experiments

Question: I am not observing any effect of this compound in my cell-based assay. What could be the reason?

Answer: There are several potential reasons for a lack of observed effect:

  • Compound Inactivity: The compound may not be active in the specific cell line or assay system being used. Adenosine analogs can have species-specific effects.[3]

  • Concentration Range: The concentrations tested may be too low. A wide range of concentrations should be tested to determine the dose-response relationship.

  • Cell Permeability: The compound may have poor cell permeability. This can be assessed indirectly by comparing its activity in whole-cell versus cell-lysate-based assays.

  • Assay Incubation Time: The incubation time may be too short or too long to observe an effect. Time-course experiments are recommended.

  • Target Expression: The target of this compound (e.g., a specific adenosine receptor) may not be expressed at sufficient levels in your cell line. Target expression should be verified using techniques like qPCR or Western blotting.

Question: How can I investigate the mechanism of action of this compound?

Answer: Investigating the mechanism of action for a novel adenosine analog typically involves a multi-pronged approach:

  • Receptor Binding Assays: Determine if the compound binds to any of the four adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Second Messenger Assays: Measure the downstream effects of receptor activation, such as changes in intracellular cyclic AMP (cAMP) levels. A1 and A3 receptors typically decrease cAMP, while A2A and A2B receptors increase it.[4]

  • Kinase Assays: Assess if the compound inhibits any protein kinases, a common activity for nucleoside analogs.

  • Gene Expression Analysis: Use techniques like RNA sequencing to identify changes in gene expression profiles upon treatment with the compound.

Section 3: Analytical and Quantitative Data

Question: What analytical methods are suitable for detecting and quantifying this compound?

Answer: High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for the analysis and quantification of nucleoside analogs. For more sensitive and specific detection, especially in complex biological matrices like plasma or cell lysates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[5]

Comparative Data of Related Adenosine Analogs

Due to the lack of specific quantitative data for this compound, the following table provides a comparative overview of the effects of the related N6-methyladenosine (m6A) modification and other adenosine analogs to serve as a foundational reference.

Compound/ModificationPrimary MechanismKnown Effects in MammalsKnown Effects in PlantsKnown Effects in Viruses
N6-methyladenosine (m6A) RNA modification affecting mRNA stability, splicing, and translation.[6][7][8]Regulates gene expression, cell differentiation, and has been implicated in various diseases including cancer and obesity.[6][9]Involved in plant development and stress resistance.[7]Can modulate viral replication and infectivity.
Adenosine Analogs (General) Act as agonists or antagonists at adenosine receptors; can interfere with nucleic acid synthesis.[2]Can act as smooth muscle vasodilators and have shown potential in cancer therapy.[2]Effects are not well-documented.Some analogs exhibit antiviral activity.

Experimental Protocols

Protocol 1: General Workflow for Evaluating a Novel Adenosine Analog

This protocol outlines a standard workflow for the initial characterization of a compound like this compound.

  • Compound Preparation: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO).

  • In Vitro Screening:

    • Cell Viability/Proliferation Assays: Use assays like MTT or CellTiter-Glo to assess the effect of the compound on the growth of various cancer cell lines.

    • Receptor Binding Assays: Determine the binding affinity of the compound to the four adenosine receptor subtypes.

    • Functional Assays: Measure changes in second messenger levels (e.g., cAMP) to determine if the compound is an agonist or antagonist.

  • Mechanism of Action Studies:

    • Kinase Profiling: Screen the compound against a panel of kinases to identify potential off-target effects.

    • Gene Expression Analysis: Perform RNA sequencing to understand the global transcriptional changes induced by the compound.

  • In Vivo Studies:

    • Pharmacokinetic Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.

    • Efficacy Studies: Evaluate the therapeutic potential of the compound in a relevant animal disease model.

Protocol 2: cAMP Assay for Adenosine Receptor Activation
  • Cell Culture: Plate cells expressing the adenosine receptor of interest in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

    • Add varying concentrations of this compound or a known adenosine receptor agonist/antagonist (as a control).

    • Incubate for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Visualizations

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & Purity Analysis B Solubility & Stability Testing A->B C Cell Viability Screening (Multiple Cell Lines) B->C D Adenosine Receptor Binding Assays C->D E cAMP Functional Assays D->E F Kinase Inhibition Profiling E->F G Gene Expression Analysis (RNA-Seq) F->G H Target Validation (e.g., siRNA) G->H I Pharmacokinetic Studies (ADME) H->I J Efficacy in Animal Models I->J K Toxicology Assessment J->K signaling_pathway cluster_receptor Cell Membrane Receptor Adenosine Receptor (e.g., A1, A2A, A2B, A3) G_protein G Protein Receptor->G_protein Activates Ligand This compound Ligand->Receptor Binds AC Adenylyl Cyclase G_protein->AC Modulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates logical_relationship cluster_compound Synthetic Compound cluster_modification Biological Modification Compound This compound Prop1 Chemical entity with a xylose sugar moiety Prop2 Potential therapeutic agent Prop3 Interacts with proteins (e.g., receptors, enzymes) Modification N6-methyladenosine (m6A) Prop4 Post-transcriptional RNA modification Prop5 Regulates gene expression Prop6 Installed by 'writer' enzymes on mRNA

References

optimizing N6-Methyl-xylo-adenosine concentration for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with N6-Methyl-xylo-adenosine. Due to the limited publicly available data on this specific compound, this guide focuses on providing a framework for establishing optimal assay concentrations and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from N6-methyladenosine (m6A)?

This compound is a synthetic adenosine (B11128) analog characterized by a xylose sugar moiety. It is crucial to distinguish it from N6-methyladenosine (m6A), which is the most common internal modification of mRNA in eukaryotic cells and plays a significant role in gene expression regulation. While both share a methylated adenine (B156593) base, the different sugar component in this compound likely results in distinct biological activities and metabolic fates.

Q2: What are the potential applications of this compound?

As an adenosine analog, this compound is hypothesized to have potential as a smooth muscle vasodilator and may possess anticancer properties. However, extensive research is required to validate these potential applications.

Q3: What is a typical starting concentration range for this compound in cell-based assays?

Given the lack of specific data for this compound, a broad concentration range should be initially screened in cell viability and proliferation assays. A common starting point for novel nucleoside analogs is a serial dilution from approximately 0.1 µM to 100 µM.

Q4: How should I prepare a stock solution of this compound?

For novel compounds like this compound, it is recommended to first attempt dissolution in a small amount of a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental optimization of this compound concentration.

Issue 1: High Variability in Cytotoxicity/Cell Viability Assays
Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Utilize a multichannel pipette with care to ensure consistent volume dispensing. Perform a cell count prior to seeding for accuracy.
Edge Effects Avoid using the outer wells of 96-well plates for experimental conditions, as they are prone to evaporation and temperature variations. Fill these wells with sterile phosphate-buffered saline (PBS) or media.
Compound Precipitation Visually inspect wells for any signs of compound precipitation after addition to the media. If precipitation is observed, consider preparing fresh dilutions or using a lower starting concentration.
Interference with Assay Reagent To check if this compound directly reacts with the assay reagent (e.g., MTT), run a control plate with the compound in cell-free medium. If interference is detected, consider an alternative viability assay (e.g., LDH assay).
Issue 2: No Observable Effect at Tested Concentrations
Possible Cause Recommended Solution
Insufficient Compound Concentration If no cytotoxicity or biological effect is observed, the concentration range may be too low. Consider carefully extending the concentration range upwards, while monitoring for solubility issues.
Poor Cell Permeability As a nucleoside analog, this compound may have limited ability to cross the cell membrane. Consider increasing the incubation time to allow for greater uptake.
Compound Instability The stability of this compound in cell culture media is unknown. Assess the stability of the compound under your experimental conditions using analytical methods like HPLC if possible.
Inappropriate Assay Window The selected time point for measuring the effect may be too early or too late. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cancer cell line viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a acidified isopropanol (B130326) solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: General Workflow for Initial Screening of this compound

This workflow outlines the initial steps for characterizing the biological effects of this novel compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanistic Studies A Compound Preparation (Solubilization in DMSO) B Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT) A->B C Determine IC50 in Multiple Cell Lines B->C D Apoptosis & Cell Cycle Analysis (Flow Cytometry) C->D E Signaling Pathway Analysis (Western Blotting) C->E

Caption: A generalized workflow for the in vitro evaluation of a novel compound.

Potential Signaling Pathways

While the direct signaling effects of this compound are unknown, the pathways modulated by the related molecule, N6-methyladenosine (m6A), may provide a starting point for investigation. The m6A modification is regulated by "writer," "eraser," and "reader" proteins that can influence major signaling cascades.

G cluster_0 m6A Regulatory Proteins cluster_1 Downstream Signaling Pathways Writers Writers (e.g., METTL3/14) Readers Readers (e.g., YTHDF1/2/3) Writers->Readers Methylation Erasers Erasers (e.g., FTO, ALKBH5) Erasers->Readers Demethylation PI3K PI3K-AKT Readers->PI3K NFKB NF-κB Readers->NFKB WNT Wnt/β-catenin Readers->WNT MAPK MAPK/ERK Readers->MAPK

Caption: Hypothesized influence of m6A regulatory proteins on major cellular signaling pathways.

troubleshooting N6-Methyl-xylo-adenosine cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cytotoxicity of N6-Methyl-xylo-adenosine is limited in publicly available literature. This guide provides a foundational framework for researchers initiating studies, based on the known biological activities of the broader class of adenosine (B11128) analogs and general principles of cell-based assay troubleshooting.

Troubleshooting Guide

This guide addresses potential issues researchers may encounter when investigating the cytotoxic effects of this compound.

Issue Potential Cause Troubleshooting Steps
1. Inconsistent or No Cytotoxicity Observed Compound Instability: this compound may be unstable in your experimental conditions (e.g., prolonged incubation, light exposure).- Prepare fresh stock solutions for each experiment. - Minimize the exposure of the compound to light. - Consider performing a stability study of the compound in your specific cell culture medium.
Low Cell Proliferation Rate: The cytotoxic effects of nucleoside analogs are often more pronounced in rapidly dividing cells.- Use a cell line with a higher proliferation rate. - Ensure cells are in the logarithmic growth phase at the time of treatment.
Drug Efflux: Cancer cells can develop resistance by actively pumping drugs out of the cell via efflux pumps.- Test the compound in a panel of cell lines with varying drug resistance profiles. - Consider co-treatment with an inhibitor of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein).
Incorrect Dosage: The effective concentration range may be outside of the tested range.- Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar concentrations).
2. High Variability Between Replicates Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.- Ensure thorough mixing of the cell suspension before seeding. - Check for cell clumps and aspirate/re-suspend if necessary. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to altered compound concentrations.- Avoid using the outer wells of the plate for experimental conditions. - Fill the outer wells with sterile PBS or media to maintain humidity.
Compound Precipitation: The compound may not be fully soluble at the tested concentrations in the final culture medium.- Visually inspect the wells for any signs of precipitation after adding the compound. - Test the solubility of this compound in your cell culture medium beforehand.
3. Unexpected Cytotoxicity in Control Groups Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.- Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). - Run a vehicle control (cells treated with the solvent alone at the highest concentration used) to assess solvent toxicity.
Contamination: Bacterial or fungal contamination can cause cell death.- Regularly check cell cultures for signs of contamination. - Use sterile techniques throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: While specific solubility data is limited, adenosine analogs are often soluble in organic solvents like DMSO.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution in cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells.

Q2: What type of positive and negative controls should I use in my cytotoxicity assays?

A2:

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration as the highest dose of this compound.

  • Positive Control: A well-characterized cytotoxic agent that is known to induce cell death in your chosen cell line (e.g., doxorubicin, staurosporine). This helps to validate that the assay is working correctly.

Q3: How can I determine if this compound is inducing apoptosis or necrosis?

A3: To differentiate between apoptosis and necrosis, you can use assays such as:

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, typically indicating late apoptosis or necrosis.

  • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays that measure the activity of key caspases (e.g., caspase-3, -7, -9) can confirm an apoptotic mechanism.

Q4: Are there potential off-target effects I should be aware of when working with this compound?

A4: Yes, synthetic nucleoside analogs can have off-target effects.[2][3] Given its structure, this compound could potentially interact with various cellular components, including:

  • Adenosine Receptors: It may act as an agonist or antagonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, A3).[4]

  • Kinases: It could be phosphorylated by cellular kinases and subsequently interfere with DNA and RNA synthesis.

  • m6A Machinery: Although distinct from N6-methyladenosine (m6A), its structural similarity suggests the possibility of interaction with the "writer," "eraser," or "reader" proteins of the m6A pathway.[5]

Comparative Cytotoxicity Data of Adenosine Analogs

As specific IC50 values for this compound are not widely published, the following table provides a reference for the cytotoxic potential of other well-known adenosine analogs in various cancer cell lines. This data can help guide initial dose-range finding studies.

Adenosine Analog Cell Line Cancer Type IC50 (µM)
Clofarabine HL-60Acute Promyelocytic Leukemia0.03
K562Chronic Myelogenous Leukemia0.12
Fludarabine CCRF-CEMAcute Lymphoblastic Leukemia0.25
MOLT-4Acute Lymphoblastic Leukemia0.08
Cladribine HL-60Acute Promyelocytic Leukemia0.02
U937Histiocytic Lymphoma0.05

Note: IC50 values are highly dependent on the cell line and experimental conditions (e.g., incubation time). The values presented here are for illustrative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration at which this compound inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

cluster_0 Troubleshooting Workflow for Inconsistent Cytotoxicity Start Inconsistent or No Cytotoxicity Observed Check_Purity Check Compound Purity and Stability Start->Check_Purity Check_Solubility Verify Solubility in Culture Medium Check_Purity->Check_Solubility Purity OK Check_Assay Review Assay Protocol (Cell Density, Incubation Time) Check_Solubility->Check_Assay Soluble Check_Controls Evaluate Positive and Negative Controls Check_Assay->Check_Controls Protocol OK Consider_Mechanism Consider Biological Factors (Efflux Pumps, Cell Line Choice) Check_Controls->Consider_Mechanism Controls OK Solution Refine Protocol or Experimental Design Consider_Mechanism->Solution

Caption: Troubleshooting logic for inconsistent cytotoxicity results.

cluster_1 Generalized Experimental Workflow for Cytotoxicity Assessment A 1. Compound Preparation (Stock Solution in DMSO) B 2. Cell Seeding (96-well plate) A->B C 3. Serial Dilution & Treatment B->C D 4. Incubation (48-72 hours) C->D E 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 6. Data Analysis (Calculate IC50) E->F G 7. Mechanism of Action Studies (Apoptosis/Cell Cycle Assays) F->G

Caption: Standard workflow for evaluating a novel cytotoxic compound.

cluster_2 Hypothetical Signaling Pathway for Adenosine Analog-Induced Apoptosis N6_Xylo This compound Receptor Adenosine Receptor (e.g., A3AR) N6_Xylo->Receptor Kinase Adenosine Kinase N6_Xylo->Kinase Membrane Cell Membrane Mitochondria Mitochondrial Stress Receptor->Mitochondria G-protein signaling Phosphorylated Phosphorylated Analog (Monophosphate) Kinase->Phosphorylated Phosphorylation Triphosphate Triphosphate Analog Phosphorylated->Triphosphate DNA_RNA DNA/RNA Synthesis Triphosphate->DNA_RNA Inhibition DNA_RNA->Mitochondria Replication Stress Caspase Caspase Activation Mitochondria->Caspase Cytochrome C release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanisms of adenosine analog-induced apoptosis.

References

N6-Methyl-xylo-adenosine experimental variability reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability when working with N6-Methyl-xylo-adenosine. Given that direct experimental data on this compound is limited, this guide incorporates established methodologies for other adenosine (B11128) analogs as a foundational framework.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic analog of adenosine.[1] Like other adenosine analogs, it is primarily used in research to study adenosine receptor signaling and is being investigated for its therapeutic potential as a smooth muscle vasodilator and for its role in cancer progression.[3]

Q2: How should this compound be stored to ensure stability?

A2: Proper storage is critical to prevent degradation and maintain experimental consistency. While specific stability data for this compound is not widely published, general guidelines for nucleoside analogs should be followed. It is typically shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[3] For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C, protected from moisture. For stock solutions, use anhydrous solvents like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: My experimental results are inconsistent. Could the purity of this compound be a factor?

A3: Yes, impurities can significantly impact experimental outcomes. It is crucial to use a high-purity compound (≥95%).[] If you suspect purity issues, consider the following:

  • Source Verification: Ensure the compound is from a reputable supplier with a certificate of analysis (CoA).

  • Analytical Validation: If possible, independently verify the purity and identity of the compound using techniques like HPLC, mass spectrometry, or NMR.

  • Contamination: Be aware of potential contaminants from synthesis or storage that could interfere with your assay.[5]

Q4: Are there known chemical instabilities of this compound that I should be aware of?

A4: While specific data is scarce, related modified nucleosides can be susceptible to chemical instabilities. For instance, N1-methyladenosine (m1A) can undergo Dimroth rearrangement to N6-methyladenosine (m6A) under certain conditions.[6] Although this compound is already methylated at the N6 position, it's important to be mindful of the pH and buffer components in your experiments, as these can potentially lead to hydrolytic reactions or other modifications.[5][6]

Troubleshooting Guides

Guide 1: High Variability in Cell-Based Assays (e.g., Viability, Proliferation)

High variability in cell-based assays is a common issue. This guide provides a systematic approach to identifying and mitigating potential sources of error.

Troubleshooting Workflow for Cell-Based Assay Variability

G cluster_compound Compound Issues cluster_cell Cell Culture Issues cluster_protocol Protocol Issues start High Variability in Cell-Based Assays compound Compound Handling & Preparation start->compound cell_culture Cell Culture Conditions start->cell_culture assay_protocol Assay Protocol Execution start->assay_protocol data_analysis Data Analysis & Interpretation start->data_analysis compound_storage Improper Storage? (Degradation) compound->compound_storage compound_prep Inconsistent Dilution? (Pipetting Error) compound->compound_prep compound_sol Precipitation in Media? compound->compound_sol cell_health Variable Cell Health? (Passage Number, Contamination) cell_culture->cell_health cell_density Inconsistent Seeding Density? cell_culture->cell_density incubation Inconsistent Incubation Times? assay_protocol->incubation reagents Reagent Variability? (Lot-to-Lot, Age) assay_protocol->reagents G start Start: Assess Cell Permeability indirect Indirect Method: Target Engagement Assay start->indirect direct Direct Method: LC-MS/MS Quantification start->direct indirect_desc Measure binding to an intracellular target in live cells. (e.g., NanoBRET™) indirect->indirect_desc permeable Compound is Cell Permeable indirect->permeable not_permeable Compound is Not Cell Permeable indirect->not_permeable direct_desc Quantify intracellular vs. extracellular compound concentration. direct->direct_desc direct->permeable direct->not_permeable

References

Technical Support Center: N6-Methyl-xylo-adenosine (N6-m-xylo-A) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with N6-Methyl-xylo-adenosine (N6-m-xylo-A). As direct experimental data for N6-m-xylo-A is limited, this guide draws upon established principles for working with nucleoside analogs and related compounds like N6-methyladenosine (m6A).[1][2]

Troubleshooting Guide

Researchers may encounter challenges during the experimental evaluation of N6-m-xylo-A. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Media - Low solubility of N6-m-xylo-A in aqueous solutions.- High final concentration of the compound.- Interaction with media components.- Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[2]- Ensure the final solvent concentration in the culture media is low (typically <0.1%) to avoid solvent-induced cytotoxicity.- Perform a solubility test with small aliquots in your specific cell culture medium before the main experiment.- If precipitation persists, consider gentle warming and vortexing of the stock solution before dilution.
Inconsistent Results in Cell Viability Assays - Inaccurate serial dilutions.- Uneven cell seeding.- Edge effects in multi-well plates.- Fluctuation in incubation conditions.- Use calibrated pipettes and perform serial dilutions carefully.- Ensure a single-cell suspension before seeding and mix gently to distribute cells evenly.- To minimize edge effects, avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media.- Maintain consistent incubation times, temperature, and CO2 levels.
No Observable Effect on Cell Viability - The tested concentration range is too low.- The incubation time is too short.- The cell line is resistant to the compound's effects.- The compound has degraded.- Broaden the concentration range for your dose-response experiment (e.g., from 0.1 µM to 100 µM).[1]- Extend the incubation period (e.g., 48 to 72 hours).[1]- Test the compound on a panel of different cell lines, including those known to be sensitive to other nucleoside analogs.- Verify the integrity of your N6-m-xylo-A stock. Store it properly and avoid repeated freeze-thaw cycles.
Weak or No Signal in Western Blot Analysis - Insufficient protein concentration.- Ineffective cell lysis.- Low abundance of the target protein.- Suboptimal antibody concentration or quality.- Perform a protein quantification assay (e.g., BCA) to ensure equal loading.[3]- Use a suitable lysis buffer containing protease and phosphatase inhibitors.[3]- Increase the amount of protein loaded onto the gel.- Optimize the primary and secondary antibody dilutions and ensure the antibodies are validated for your application.

Frequently Asked Questions (FAQs)

Q1: How should I store and reconstitute this compound?

A: N6-m-xylo-A powder should be stored at room temperature in the continental US, though storage conditions may vary elsewhere.[4] For long-term storage, it is advisable to store it at -20°C. To reconstitute, create a stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q2: How do I determine the optimal working concentration of N6-m-xylo-A for my experiments?

A: The optimal concentration will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for cell viability.[1] Based on the IC50, you can select appropriate concentrations for subsequent mechanistic studies.

Q3: What are the potential mechanisms of action for N6-m-xylo-A?

A: As an adenosine (B11128) analog, N6-m-xylo-A may act as a smooth muscle vasodilator or inhibit cancer progression.[1][4] Its structural similarity to N6-methyladenosine (m6A), an important RNA modification, suggests it could potentially interact with the m6A regulatory machinery, including "writer," "reader," or "eraser" proteins, thereby influencing signaling pathways like PI3K-AKT, NF-κB, Wnt/β-catenin, and MAPK/ERK.[1][5]

Q4: Can N6-m-xylo-A affect global m6A levels in RNA?

A: It is plausible that N6-m-xylo-A could influence the enzymes that add or remove the m6A mark on RNA.[1] An RNA dot blot assay can be used as an initial screening method to determine if treatment with N6-m-xylo-A leads to a change in the overall m6A levels in cellular RNA.[1]

Q5: What control experiments should I perform when studying N6-m-xylo-A?

A: It is crucial to include a vehicle control in all experiments, which consists of the solvent (e.g., DMSO) used to dissolve N6-m-xylo-A at the same final concentration as in the experimental conditions.[1] For mechanistic studies, you may also consider using a known related compound, such as a well-characterized adenosine analog, as a positive control.

Experimental Protocols & Visualizations

Cell Viability and Proliferation Assay

This protocol outlines the steps to determine the cytotoxic and cytostatic effects of N6-m-xylo-A using an MTT or similar colorimetric assay.[1]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N6-m-xylo-A in culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM).[1] Include a vehicle-only control.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of N6-m-xylo-A. Incubate the plate for 48-72 hours.[1]

  • Viability Assessment: Add the viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with N6-m-xylo-A A->C B Prepare Serial Dilutions of N6-m-xylo-A B->C D Incubate for 48-72 hours C->D E Add Viability Reagent D->E F Measure Absorbance/ Fluorescence E->F G Calculate IC50 Value F->G

Workflow for Cell Viability Assay.
Western Blot for Signaling Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in signaling pathways that may be modulated by N6-m-xylo-A.[1]

Methodology:

  • Cell Treatment: Treat cells with a predetermined concentration of N6-m-xylo-A for a specific duration. Include an untreated or vehicle control.

  • Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of target proteins (e.g., p-AKT/AKT) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_sample Sample Preparation cluster_blot Blotting cluster_detection Detection A Treat Cells B Lyse Cells A->B C Quantify Protein B->C D SDS-PAGE C->D E Transfer to PVDF D->E F Block Membrane E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Visualize Bands H->I

Workflow for Western Blot Analysis.
Potential Signaling Pathway of N6-m-xylo-A

This diagram illustrates a hypothetical mechanism where N6-m-xylo-A, due to its structural similarity to m6A, could influence the m6A regulatory machinery, which in turn modulates key cellular signaling pathways.[1]

G cluster_compound Compound Action cluster_machinery m6A Machinery cluster_pathways Downstream Signaling Pathways compound This compound writers Writers (e.g., METTL3/14) compound->writers modulates? erasers Erasers (e.g., FTO, ALKBH5) compound->erasers modulates? readers Readers (e.g., YTHDF1/2) writers->readers adds m6A erasers->readers removes m6A pi3k PI3K-AKT readers->pi3k regulates nfkb NF-κB readers->nfkb regulates wnt Wnt/β-catenin readers->wnt regulates mapk MAPK/ERK readers->mapk regulates

Hypothetical Mechanism of N6-m-xylo-A.

References

Technical Support Center: Overcoming Resistance to N6-Methyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering cellular resistance to N6-Methyl-xylo-adenosine. It provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify and address resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

This compound is an adenosine (B11128) analog.[1] While specific research on its anticancer mechanism is limited, it is hypothesized to function as a nucleoside analog that can interfere with cellular processes like nucleic acid synthesis or methylation, potentially leading to the inhibition of cancer progression.[1][2] Its mode of action may involve competitive inhibition of enzymes that utilize adenosine or incorporation into RNA or DNA, thereby disrupting their function.

Q2: Our cell line, previously sensitive to this compound, is now showing resistance. What are the likely causes?

Acquired resistance to a therapeutic agent is a common observation in cancer cell lines.[3] The primary suspected mechanisms for resistance to a nucleoside analog like this compound include:

  • Altered Drug Transport: A decrease in the influx of the drug due to downregulation of nucleoside transporters or an increase in its efflux through the upregulation of ATP-binding cassette (ABC) transporters.[4]

  • Target Alteration: The development of mutations in the target enzyme(s) that reduce the binding affinity of this compound.[5]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, promoting survival and proliferation.[5]

  • Changes in Drug Metabolism: Increased metabolic inactivation of this compound within the cancer cells.

Q3: How can we confirm that our cell line has developed resistance?

The most straightforward method to confirm resistance is to perform a dose-response assay and compare the half-maximal inhibitory concentration (IC50) of your current cell line to the parental, sensitive cell line.[3][5] A significant increase in the IC50 value is a clear indicator of acquired resistance.[3]

Troubleshooting Guides and Experimental Protocols

If you suspect resistance, the following step-by-step guide will help you to investigate the underlying mechanisms.

Step 1: Quantify the Level of Resistance

The initial step is to determine the extent of resistance.

Experimental Protocol: IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Plate both the sensitive (parental) and suspected resistant cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6][7]

  • Drug Treatment: Treat the cells with a series of increasing concentrations of this compound. It is advisable to perform a wide range of concentrations in the initial experiment to capture the full dose-response curve.[6] Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for at least one to two cell divisions (typically 48-72 hours).[6][7]

  • Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692) crystals.[4]

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the cell viability against the drug concentration. Use a non-linear regression analysis to calculate the IC50 value for each cell line.[3]

Table 1: Hypothetical IC50 Values for this compound

Cell LineIC50 (µM)Resistance Index (RI)
Parental Sensitive2.51.0
Resistant Sub-line25.010.0

Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive)[8]

Step 2: Investigate Potential Resistance Mechanisms

Once resistance is confirmed, the following experiments can help elucidate the specific mechanism.

A. Analysis of Drug Efflux Pump Expression

Increased expression of ABC transporters is a common mechanism of multi-drug resistance.[4]

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporters

  • RNA Isolation: Extract total RNA from both sensitive and resistant cell lines.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qRT-PCR: Perform qRT-PCR using primers specific for key ABC transporter genes (e.g., ABCB1 (MDR1), ABCC1, ABCG2). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression in the resistant cells compared to the sensitive cells using the ΔΔCt method.

Table 2: Hypothetical Relative mRNA Expression of ABC Transporters

GeneFold Change in Resistant vs. Sensitive Cells
ABCB1 (MDR1)15.2
ABCC11.8
ABCG22.1

B. Analysis of Target Gene Mutations

If the molecular target of this compound is known or hypothesized (e.g., a specific kinase or polymerase), sequencing the gene encoding this target can reveal resistance-conferring mutations.

Experimental Protocol: Sanger Sequencing of a Target Gene

  • Genomic DNA or RNA Isolation: Extract genomic DNA or total RNA (followed by cDNA synthesis) from both cell lines.

  • PCR Amplification: Amplify the coding region of the target gene using high-fidelity DNA polymerase.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant and sensitive cell lines to identify any mutations.

C. Assessment of Bypass Pathway Activation

Resistance can be mediated by the upregulation of alternative pro-survival signaling pathways.[5]

Experimental Protocol: Western Blot Analysis of Signaling Pathways

  • Protein Lysate Preparation: Prepare whole-cell lysates from both sensitive and resistant cell lines.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting: Probe the membranes with primary antibodies against key proteins in suspected bypass pathways (e.g., p-Akt, p-ERK) and their total protein counterparts. Use a loading control like β-actin or GAPDH for normalization.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the relative protein expression and activation status.[5]

Visualizations

G1 cluster_0 Troubleshooting Workflow start Reduced cell death observed in presence of this compound ic50 Perform IC50 Assay on Sensitive vs. Resistant Cells start->ic50 confirm_resistance Is IC50 significantly increased? ic50->confirm_resistance investigate Investigate Mechanisms confirm_resistance->investigate  Yes no_resistance Check Compound Integrity and Assay Conditions confirm_resistance->no_resistance  No qRT_PCR qRT-PCR for ABC Transporters investigate->qRT_PCR sequencing Sequence Target Gene investigate->sequencing western_blot Western Blot for Bypass Pathways investigate->western_blot end Mechanism Identified qRT_PCR->end sequencing->end western_blot->end

Caption: A logical workflow for troubleshooting resistance to this compound.

G2 cluster_1 Hypothesized Resistance Mechanisms drug This compound influx Nucleoside Transporters drug->influx Uptake target Intracellular Target (e.g., Kinase, Polymerase) influx->target Inhibition efflux ABC Transporters (e.g., ABCB1) efflux->drug Efflux apoptosis Apoptosis target->apoptosis bypass Bypass Survival Pathways (e.g., Akt, ERK) bypass->apoptosis Inhibition influx_res Downregulation influx_res->influx efflux_res Upregulation efflux_res->efflux target_res Mutation target_res->target bypass_res Activation bypass_res->bypass

References

N6-Methyl-xylo-adenosine data analysis and interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N6-Methyl-xylo-adenosine. Given the limited publicly available data on this specific compound, this guide offers a framework based on established methodologies for other adenosine (B11128) analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from N6-methyladenosine (m6A)?

A1: this compound is a synthetic adenosine analog characterized by a xylose sugar moiety.[1] It is a distinct chemical compound investigated for its therapeutic potential, drawing on the broader class of adenosine analogs known to act as smooth muscle vasodilators and potential inhibitors of cancer progression.[2][3]

It is crucial to distinguish this compound from N6-methyladenosine (m6A). m6A is the most common internal modification of messenger RNA (mRNA) in eukaryotes, acting as an epigenetic marker that regulates gene expression, and is not a synthetic compound.[1][4]

Q2: What are the known biological activities of this compound?

A2: There is a significant scarcity of published research specifically detailing the biological effects of this compound.[1][5] Its potential as a therapeutic agent is hypothesized based on its structural similarity to adenosine and other adenosine analogs.[1] These related compounds have been explored for their roles in cardiovascular, inflammatory, neurodegenerative, and oncological diseases.[6]

Q3: In which research areas can this compound be potentially applied?

A3: Based on the activities of related adenosine analogs, this compound could be investigated in areas such as cancer biology, immunology, and cardiovascular research.[2][6] Adenosine analogs are known to modulate signaling pathways involved in cell proliferation, inflammation, and apoptosis.[3]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell viability assays.

  • Question: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows inconsistent results or unexpected cytotoxicity at low concentrations. What could be the cause?

  • Answer:

    • Compound Solubility: Ensure this compound is fully dissolved. Prepare fresh stock solutions in an appropriate solvent like DMSO and visually inspect for precipitates before diluting into culture media.[1]

    • Solvent Toxicity: Create a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound to rule out solvent-induced cytotoxicity.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to adenosine analogs. It is advisable to test a range of concentrations on multiple cell lines to determine the optimal working concentration.

    • Assay Interference: Some compounds can interfere with the chemical reactions of viability assays. Confirm your results with an alternative method (e.g., trypan blue exclusion for cell counting).

Issue 2: No observable effect of this compound in our experimental model.

  • Question: We are not observing any significant changes in our assays (e.g., proliferation, signaling pathway activation) after treating with this compound. What should we check?

  • Answer:

    • Concentration Range: The effective concentration may be outside your tested range. Perform a dose-response study with a wider range of concentrations.

    • Treatment Duration: The incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended.

    • Target Expression: The cellular targets of adenosine analogs, such as adenosine receptors, may not be expressed at sufficient levels in your chosen cell model.[6] Verify the expression of potential targets via qPCR or Western blotting.

    • Compound Stability: Although the xylo-configuration may enhance metabolic stability, consider the stability of the compound in your culture medium over the experiment's duration.[3]

Issue 3: Difficulty interpreting the mechanism of action.

  • Question: We see a phenotypic effect, but Western blot or qPCR results for common signaling pathways are inconclusive. How should we proceed?

  • Answer:

    • Hypothesized Pathways: Based on related adenosine analogs, this compound could modulate pathways like PI3K-AKT, NF-κB, or MAPK/ERK.[3] Ensure you are probing for key nodes in these cascades.

    • Broader Screening: Consider a broader, unbiased screening approach, such as RNA-seq or proteomic analysis, to identify novel pathways affected by the compound.

    • Receptor Binding Studies: If resources permit, perform receptor binding assays to determine if this compound interacts with any of the four adenosine receptor subtypes (A1, A2A, A2B, A3).[6]

Data Presentation

Due to the lack of specific quantitative data for this compound, the following table provides a comparative framework of known effects from related adenosine analogs to guide hypothesis generation.

Table 1: Comparative Effects of Adenosine Analogs Across Different Species [3]

Compound/ModificationPrimary MechanismKnown Effects in MammalsKnown Effects in PlantsKnown Effects in Viruses
N6-methyladenosine (m6A) RNA modification affecting mRNA stability, splicing, and translation.Regulates cell proliferation, apoptosis, and immune responses. Implicated in various cancers and metabolic disorders. Essential for embryonic development.Affects growth patterns and floral development.m6A modifications on viral RNA can regulate viral replication and host-virus interactions (e.g., HIV, Zika, Influenza).
Xyloadenosine Analogs Can act as competitive inhibitors of enzymes that process adenosine or as signaling molecules.Some analogs exhibit anti-inflammatory and anti-cancer properties.Can influence plant growth and development, with some derivatives showing cytokinin activity.Antiviral activities have been reported for some adenosine analogs.
This compound (Hypothesized) Potential dual role as an RNA-modifying agent and a signaling molecule.May exhibit enhanced stability and altered target specificity compared to m6A, potentially leading to unique anti-proliferative or immunomodulatory effects.Could potentially modulate cytokinin-related pathways with altered potency or specificity.May interfere with viral RNA modification processes, offering a potential antiviral strategy.

Experimental Protocols

The following is a generalized workflow for the initial in vitro assessment of a novel compound like this compound in cancer cell lines.[1]

1. Compound Preparation and Storage:

  • Solubilization: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C, protected from light.

2. Cell Culture and Seeding:

  • Cell Line Maintenance: Culture cancer cell lines (e.g., HeLa, MCF-7, A549) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Seeding for Assays: Seed cells in appropriate multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) and allow them to adhere overnight.

3. Cytotoxicity Assay (MTT Example):

  • Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

4. Signaling Pathway Analysis (Western Blotting):

  • Treatment and Lysis: Treat cells seeded in 6-well plates with this compound at a selected concentration (e.g., near the IC50) for a specific duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

experimental_workflow Generalized Workflow for In Vitro Compound Assessment compound_prep Compound Preparation (Solubilization & Storage) cell_culture Cell Culture & Seeding (Select appropriate cell lines) compound_prep->cell_culture cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Determine IC50 cell_culture->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism Based on IC50 apoptosis Apoptosis & Cell Cycle Analysis (Flow Cytometry) mechanism->apoptosis signaling Signaling Pathway Analysis (Western Blot, qPCR) mechanism->signaling data_analysis Data Analysis & Interpretation apoptosis->data_analysis signaling->data_analysis

Caption: Generalized workflow for in vitro evaluation of a novel compound.

signaling_pathways Potential Signaling Pathways Modulated by Adenosine Analogs cluster_receptor Cell Surface cluster_pathways Intracellular Cascades cluster_outcomes Cellular Outcomes N6MA This compound (Hypothesized Ligand) AR Adenosine Receptors (A1, A2A, A2B, A3) N6MA->AR PI3K_AKT PI3K-AKT Pathway AR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway AR->MAPK_ERK NFKB NF-κB Pathway AR->NFKB Survival Survival PI3K_AKT->Survival + Apoptosis Apoptosis PI3K_AKT->Apoptosis - Proliferation Proliferation MAPK_ERK->Proliferation + Inflammation Inflammation NFKB->Inflammation +

Caption: Potential signaling pathways modulated by adenosine analogs.

logical_relationship Relationship Between Adenosine Analogs and Modifications Adenosine Adenosine (Natural Nucleoside) N6MA This compound (Synthetic Analog) Adenosine->N6MA is structurally similar to m6A N6-methyladenosine (m6A) (RNA Modification) Adenosine->m6A is the precursor for Analogs Other Adenosine Analogs Adenosine->Analogs is the basis for N6MA->Analogs is a type of

Caption: Logical relationship of this compound.

References

Validation & Comparative

Validating the Effects of N6-Methyl-xylo-adenosine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of the synthetic adenosine (B11128) analog, N6-Methyl-xylo-adenosine. Due to the limited publicly available experimental data on this specific compound, this document offers a comparative analysis with well-characterized adenosine analogs, namely Cordycepin (B1669437), Cladribine (B1669150), and Fludarabine (B1672870). The provided experimental protocols and data on these alternatives will serve as a valuable resource for designing and interpreting studies on this compound.

Introduction to this compound and Its Analogs

This compound is a synthetic nucleoside analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety. Its structural similarity to adenosine suggests potential roles in modulating various physiological processes, including those relevant to cancer biology and immunology. Adenosine analogs are a class of compounds that have shown promise as therapeutic agents, primarily due to their ability to interfere with nucleic acid synthesis, modulate signaling pathways, and interact with adenosine receptors.[1]

This guide focuses on a comparative analysis with three clinically relevant adenosine analogs:

  • Cordycepin (3'-deoxyadenosine): A naturally occurring adenosine analog with demonstrated anticancer, anti-inflammatory, and immunomodulatory properties.[2]

  • Cladribine (2-chloro-2'-deoxyadenosine): A synthetic purine (B94841) nucleoside analog used in the treatment of certain leukemias and multiple sclerosis.

  • Fludarabine (F-ara-A): A fluorinated purine analog used in the treatment of chronic lymphocytic leukemia and other hematological malignancies.[3]

Comparative Analysis of Anticancer Activity

The primary anticipated application of this compound is in oncology, based on the known activities of similar compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of cordycepin, cladribine, and fludarabine in various cancer cell lines, providing a benchmark for future studies on this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Cordycepin H1975Lung Cancer15.34[4]
HT29Colon Cancer92.05[5][6]
NB-4Leukemia73.2[5]
U937Leukemia90.4[5]
A549Lung Cancer~150 (~60 µg/mL)[5]
PC9Lung Cancer~150 (~60 µg/mL)[5]
MCF-7Breast Cancer9.58 - 135[7][8]
MDA-MB-453Breast Cancer70[7]
Cladribine U266Multiple Myeloma2.43[9][10]
RPMI8226Multiple Myeloma0.75[9][10]
MM1.SMultiple Myeloma0.18[9][10]
Fludarabine CCRF-CEMLeukemia19.49[3][11]
K562Leukemia0.26[3]
HCT116Colon Cancer6.6[3][11]
HeLaCervical Cancer16[3]
HepG2Liver Cancer20[3]
T47DBreast Cancer46.2[3]
MM.1SMultiple Myeloma~48 (13.48 µg/mL)[3][12]
MM.1RMultiple Myeloma~120 (33.79 µg/mL)[3][12]

Potential Mechanisms of Action and Signaling Pathways

Based on the mechanisms of its analogs, this compound may exert its effects through several pathways. Researchers investigating this compound should consider exploring the following:

  • Induction of Apoptosis: Many adenosine analogs trigger programmed cell death. Cordycepin, for instance, activates caspase cascades and modulates the expression of Bcl-2 family proteins.[4]

  • Cell Cycle Arrest: Interference with the cell cycle is a common anticancer mechanism. Cordycepin has been shown to arrest cells in the G0/G1 or G2/M phases.[4]

  • Inhibition of Key Signaling Pathways: Adenosine analogs can disrupt pro-survival signaling. Cordycepin is known to inhibit pathways such as PI3K/Akt and MAPK.[13]

  • Modulation of Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are increasingly recognized as therapeutic targets in cancer. Antagonists of the A2A receptor, in particular, have shown promise in cancer immunotherapy.[14][15]

Potential_Signaling_Pathways_of_this compound cluster_0 This compound (Hypothesized) cluster_1 Cellular Targets cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes This compound This compound Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) This compound->Adenosine_Receptors DNA_Polymerase DNA Polymerase This compound->DNA_Polymerase Ribonucleotide_Reductase Ribonucleotide Reductase This compound->Ribonucleotide_Reductase cAMP cAMP Modulation Adenosine_Receptors->cAMP Immunomodulation Immunomodulation Adenosine_Receptors->Immunomodulation Inhibition_of_Proliferation Inhibition of Proliferation DNA_Polymerase->Inhibition_of_Proliferation Ribonucleotide_Reductase->Inhibition_of_Proliferation PI3K_AKT PI3K/AKT Pathway Apoptosis Apoptosis PI3K_AKT->Apoptosis MAPK MAPK Pathway Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest cAMP->PI3K_AKT cAMP->MAPK

Hypothesized signaling pathways for this compound.

Experimental Protocols

To facilitate the validation of this compound, detailed protocols for key in vitro assays are provided below. These standardized methods will allow for robust and reproducible data collection.

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to Solubilize Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[2]

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound for a predetermined time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)[18]

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[19]

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

While direct experimental evidence for the effects of this compound is currently scarce, this guide provides a robust framework for its systematic validation. By leveraging the extensive knowledge of related adenosine analogs and employing the standardized protocols outlined herein, researchers can effectively characterize the biological activities of this novel compound. The comparative data presented serves as a critical benchmark for interpreting new findings and positioning this compound within the broader landscape of nucleoside analog therapeutics.

References

A Comparative Guide to N6-Methyl-xylo-adenosine and Other Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature. This guide provides a comparative framework based on the known biological activities of structurally related molecules, including N6-methyladenosine (m6A), xyloadenosine, and clinically relevant purine (B94841) analogs such as Fludarabine (B1672870) and Cladribine (B1669150). The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a synthetic adenosine (B11128) analog characterized by two key structural modifications: a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the natural ribose.[] These alterations are expected to significantly influence its biochemical properties, including its interaction with adenosine receptors and its metabolic stability, thereby determining its potential therapeutic applications. Adenosine analogs are a broad class of compounds that have been investigated for their roles as vasodilators and as potential inhibitors of cancer progression.[2] This guide provides a comparative analysis of this compound against other well-characterized adenosine analogs to help researchers design and interpret future studies.

Structural and Functional Comparison of Adenosine Analogs

The biological activity of adenosine analogs is profoundly influenced by modifications to both the purine base and the sugar moiety.

  • N6-Methylation: The methylation at the N6 position of adenosine is a well-known modification. In the context of RNA, N6-methyladenosine (m6A) is an abundant internal modification that plays a crucial role in regulating mRNA stability, splicing, and translation.[3][4] As a standalone small molecule, N6-methyladenosine has been shown to interact with adenosine receptors and can be converted intracellularly to S-(N6-methyl)-adenosylhomocysteine, an intermediate that can affect cellular methylation processes.[5]

  • Xylose Sugar Moiety: The substitution of ribose with xylose alters the stereochemistry of the sugar. In xyloadenosine, the hydroxyl group at the 3' position is in a trans position relative to the 2'-hydroxyl group, unlike in ribose where they are cis. This change in stereochemistry can affect the molecule's conformation and its recognition by enzymes such as adenosine kinase and adenosine deaminase, potentially leading to altered metabolic stability and a different pharmacological profile. The altered sugar conformation can cause steric hindrance with the base and other parts of the molecule.[6]

Comparative Analysis with Key Adenosine Analogs

To contextualize the potential properties of this compound, we compare it with N6-methyladenosine (possessing the same base modification) and two clinically important purine analogs, Fludarabine and Cladribine.

FeatureThis compound (Hypothesized)N6-methyladenosine (m6A)FludarabineCladribine
Structure Adenosine with N6-methylation and a xylose sugarAdenosine with N6-methylation and a ribose sugarFluorinated purine nucleoside analog with an arabinose sugarChlorinated purine nucleoside analog with a deoxyribose sugar
Primary Mechanism of Action Potential interaction with adenosine receptors and metabolic enzymes.Interacts with adenosine receptors; precursor to a methylation inhibitor.[5]Inhibition of DNA polymerase, ribonucleotide reductase, and DNA primase, leading to inhibition of DNA synthesis.[7][8]Incorporation into DNA, leading to DNA strand breaks and apoptosis.[9][10]
Key Cellular Effects Unknown, potentially affects cell signaling and proliferation.Modulates RNA function, influences cell signaling.Cytotoxic to both dividing and resting cells.[11]Selectively cytotoxic to lymphocytes.[9][12]

Quantitative Data on Clinically Relevant Analogs

The following tables summarize publicly available cytotoxicity data for Fludarabine and Cladribine across various cancer cell lines. This data serves as a benchmark for the potential efficacy that could be investigated for this compound.

Table 1: Cytotoxicity of Fludarabine in Cancer Cell Lines

Cell LineCancer TypeIC50 / CC50Reference
VeroMonkey Kidney3.10 µM (CC50)[13]
BHK-21Hamster Kidney3.61 µM (CC50)[13]
RPMI 8226Multiple Myeloma1.54 µg/mL (IC50)[13]
HL60Promyelocytic Leukemia57% cell death at 5 µg/ml[14][15]

Table 2: Cytotoxicity of Cladribine in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
U266Multiple Myeloma2.43 µmol/L[16][17]
RPMI8226Multiple Myeloma0.75 µmol/L[16][17]
MM1.SMultiple Myeloma0.18 µmol/L[16][17]

Signaling Pathways and Mechanisms of Action

Adenosine Receptor Signaling

Adenosine exerts its physiological effects through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[18][19] The activation of these receptors modulates the activity of adenylyl cyclase, thereby altering intracellular cyclic AMP (cAMP) levels.[18] It is plausible that this compound interacts with one or more of these receptors, and its efficacy would depend on its binding affinity and whether it acts as an agonist or antagonist.

Adenosine_Signaling General Adenosine Receptor Signaling Pathways cluster_receptor Adenosine Receptors cluster_gprotein G Proteins A1 A1 Gi Gi/o A1->Gi A3 A3 A3->Gi A2A A2A Gs Gs/olf A2A->Gs A2B A2B A2B->Gs AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Stimulation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: General Adenosine Receptor Signaling Pathways.

Metabolic Activation and Cytotoxicity of Purine Analogs

Many purine analogs, including Fludarabine and Cladribine, are pro-drugs that require intracellular phosphorylation to become active cytotoxic agents.[8][20] This metabolic activation is a critical step in their mechanism of action. It is conceivable that this compound could also be a substrate for cellular kinases, leading to the formation of phosphorylated derivatives with biological activity.

Nucleoside_Analog_Metabolism General Metabolic Pathway of Cytotoxic Nucleoside Analogs Extracellular_Analog Extracellular Nucleoside Analog Intracellular_Analog Intracellular Nucleoside Analog Extracellular_Analog->Intracellular_Analog Nucleoside Transporter Analog_MP Analog Monophosphate Intracellular_Analog->Analog_MP Deoxycytidine Kinase Analog_DP Analog Diphosphate Analog_MP->Analog_DP Kinases Analog_TP Analog Triphosphate (Active) Analog_DP->Analog_TP Kinases DNA_Polymerase Inhibition of DNA Polymerase Analog_TP->DNA_Polymerase RNR Inhibition of Ribonucleotide Reductase Analog_TP->RNR DNA_Incorporation Incorporation into DNA Analog_TP->DNA_Incorporation Apoptosis Apoptosis DNA_Polymerase->Apoptosis RNR->Apoptosis DNA_Incorporation->Apoptosis

Caption: General Metabolic Pathway of Cytotoxic Nucleoside Analogs.

Experimental Protocols

Researchers investigating this compound can adapt established protocols for characterizing other adenosine analogs.

1. Adenosine Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound for a specific adenosine receptor subtype.

  • Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for each of the four adenosine receptors (A1, A2A, A2B, A3).

  • Materials:

    • Membrane preparations from cells stably expressing a single human adenosine receptor subtype.

    • A suitable radioligand for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

    • Test compound (this compound) at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 value of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

  • Data Analysis: The Ki value represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

2. Cell Viability (Cytotoxicity) Assay

This protocol is used to assess the effect of a compound on the viability and proliferation of cancer cell lines.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • Test compound (this compound) at various concentrations.

    • A cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value. A lower IC50 value indicates greater cytotoxic potency.

Experimental Workflow for Characterizing a Novel Adenosine Analog

Experimental_Workflow Workflow for Characterizing this compound Start Start: This compound Receptor_Binding Adenosine Receptor Binding Assays (A1, A2A, A2B, A3) Start->Receptor_Binding Functional_Assay Functional Assays (e.g., cAMP accumulation) Receptor_Binding->Functional_Assay If binding is observed Cytotoxicity_Screening Cytotoxicity Screening (Cancer Cell Line Panel) Functional_Assay->Cytotoxicity_Screening Mechanism_Studies Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_Studies If cytotoxic Metabolism_Studies Metabolic Stability and Metabolite ID Mechanism_Studies->Metabolism_Studies In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Metabolism_Studies->In_Vivo_Studies Conclusion Conclusion: Therapeutic Potential In_Vivo_Studies->Conclusion

Caption: Workflow for Characterizing this compound.

Conclusion

While direct experimental data for this compound is currently lacking, a comparative analysis based on its structural components provides a rational framework for future investigations. The N6-methylation suggests potential interactions with adenosine receptors and cellular methylation pathways, while the xylose moiety may confer unique metabolic stability and conformational properties. By employing the established experimental protocols outlined in this guide, researchers can systematically characterize the biochemical and pharmacological profile of this compound, elucidating its potential as a novel therapeutic agent. The provided data on clinically relevant analogs such as Fludarabine and Cladribine offer valuable benchmarks for assessing its potential potency and cellular effects. Future studies are essential to determine the precise mechanism of action and therapeutic utility of this novel adenosine analog.

References

A Tale of Two Molecules: A Comparative Analysis of N6-Methyladenosine (m6A) and N6-Methyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the well-characterized epitranscriptomic marker N6-methyladenosine (m6A) and its synthetic analog, N6-Methyl-xylo-adenosine. While both molecules share a common N6-methyladenine core, their structural differences, biological roles, and the depth of scientific understanding surrounding them are vastly different.

This comprehensive guide illuminates the extensive knowledge of m6A's role in regulating gene expression and cellular processes, supported by a wealth of experimental data. In stark contrast, it highlights the current scarcity of information on this compound, a landscape ripe for future investigation.

At a Glance: Key Distinctions

FeatureN6-Methyladenosine (m6A)This compound
Origin Naturally occurring, post-transcriptional RNA modification.[1][2]Synthetic adenosine (B11128) analog.[3]
Structure N6-methylated adenine (B156593) base attached to a ribose sugar.N6-methylated adenine base attached to a xylose sugar.[3]
Primary Role Dynamic and reversible epitranscriptomic mark regulating mRNA stability, splicing, translation, and other aspects of RNA metabolism.[1][2][4]Hypothesized to act as an adenosine receptor modulator or have anticancer properties, based on the activity of other adenosine analogs.[5] Direct evidence is currently lacking.
Regulatory Machinery Well-defined "writers" (methyltransferases like METTL3/14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (YTH domain-containing proteins) that mediate its functions.[4]Unknown. It is not a known substrate for the m6A regulatory machinery.
Research Status Extensively studied with a vast body of literature, established experimental protocols, and known signaling pathway involvement.Sparsely studied with very limited publicly available experimental data, protocols, or defined signaling pathways.[5]

N6-Methyladenosine (m6A): The Master Regulator of the Transcriptome

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species.[1][2] This dynamic mark is crucial for the fine-tuning of gene expression and plays a pivotal role in a myriad of biological processes, from development and metabolism to immunity and disease.[1][6]

The m6A Regulatory Machinery: Writers, Erasers, and Readers

The biological functions of m6A are orchestrated by a dedicated set of proteins:

  • Writers (Methyltransferases): These enzymes, primarily the METTL3-METTL14 complex, install the methyl group onto adenosine residues within a specific consensus sequence on the RNA.

  • Erasers (Demethylases): Enzymes such as FTO and ALKBH5 can remove the methyl group, making the m6A modification reversible and dynamic.[1]

  • Readers (m6A-Binding Proteins): These proteins, characterized by a YTH domain, recognize and bind to m6A-modified RNA, thereby dictating the downstream fate of the transcript, such as its translation efficiency or decay rate.[4]

m6A_pathway cluster_0 Nucleus cluster_1 Writers cluster_2 Erasers cluster_3 Cytoplasm cluster_4 Readers unmodified_RNA Unmodified RNA METTL3_14 METTL3/14 Complex unmodified_RNA->METTL3_14 Methylation m6A_RNA m6A-modified RNA FTO_ALKBH5 FTO/ALKBH5 m6A_RNA->FTO_ALKBH5 Demethylation YTH_proteins YTH Proteins m6A_RNA->YTH_proteins Binding METTL3_14->m6A_RNA FTO_ALKBH5->unmodified_RNA Translation Translation Decay Decay YTH_proteins->Translation Promotes/Inhibits YTH_proteins->Decay Promotes

Figure 1. The dynamic regulation and functional consequences of m6A RNA modification.
Experimental Protocols for Studying m6A

The investigation of m6A has been propelled by the development of specialized techniques. A general workflow for identifying and quantifying m6A modifications is outlined below.

m6A_workflow start Start: Isolate Total RNA mrna_purification mRNA Purification start->mrna_purification fragmentation RNA Fragmentation mrna_purification->fragmentation ip Immunoprecipitation with anti-m6A antibody fragmentation->ip input Input Control (no antibody) fragmentation->input library_prep_ip Library Preparation (IP sample) ip->library_prep_ip library_prep_input Library Preparation (Input) input->library_prep_input sequencing High-Throughput Sequencing library_prep_ip->sequencing library_prep_input->sequencing analysis Bioinformatic Analysis (Peak Calling) sequencing->analysis validation Validation (e.g., qPCR, site-specific methods) analysis->validation end End: m6A landscape identified validation->end

Figure 2. A generalized experimental workflow for m6A-sequencing (m6A-seq).

A key technique is m6A-sequencing (m6A-seq) , which involves the immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing to map m6A sites across the transcriptome.

Detailed m6A-seq Protocol Outline:

  • RNA Isolation and Purification: Isolate total RNA from cells or tissues of interest, followed by purification of mRNA using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the purified mRNA into smaller pieces (typically around 100 nucleotides).

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to m6A to capture the m6A-containing fragments. A portion of the fragmented RNA is set aside as an input control.

  • Library Preparation: Prepare sequencing libraries from both the immunoprecipitated RNA and the input control RNA.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Bioinformatic Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for m6A.

This compound: A Synthetic Analog with Untapped Potential

In contrast to the wealth of information on m6A, this compound remains a molecule with limited characterization in the scientific literature. It is a synthetic nucleoside analog distinguished by the presence of a xylose sugar instead of the ribose found in adenosine and m6A.[3]

Hypothesized Biological Activity

Based on the known activities of other adenosine analogs, this compound is proposed to have potential as:

  • An Adenosine Receptor Modulator: Adenosine receptors play crucial roles in various physiological processes, and their modulation is a target for therapeutic intervention in cardiovascular, inflammatory, and neurological diseases.[7]

  • An Anticancer Agent: Some adenosine analogs have demonstrated the ability to inhibit cancer progression.[8]

It is critical to emphasize that these are hypothesized roles, and there is a significant lack of direct experimental evidence to substantiate these claims for this compound specifically.

The Void of Experimental Data

A thorough review of the current scientific literature reveals a conspicuous absence of:

  • Quantitative data from in vitro or in vivo studies investigating the biological effects of this compound.

  • Detailed experimental protocols for its use in biological assays.

  • Identified signaling pathways that are modulated by this compound.

This presents both a challenge and an opportunity for the research community. The structural similarity to adenosine and m6A suggests that this compound could possess interesting biological properties, but foundational research is required to elucidate its mechanism of action and therapeutic potential.

A Proposed Workflow for Investigating this compound

For researchers interested in exploring this enigmatic molecule, a logical starting point would be to adapt established protocols for screening novel compounds.

xylo_adenosine_workflow start Start: Compound Acquisition and Solubilization cell_culture Cell Line Selection and Culture start->cell_culture cytotoxicity Cytotoxicity/Proliferation Assays (e.g., MTT, CellTiter-Glo) cell_culture->cytotoxicity dose_response Determine IC50 cytotoxicity->dose_response mechanism_study Mechanism of Action Studies dose_response->mechanism_study pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) mechanism_study->pathway_analysis receptor_binding Adenosine Receptor Binding Assays mechanism_study->receptor_binding in_vivo In Vivo Model Testing (if promising in vitro results) mechanism_study->in_vivo end End: Characterization of Biological Activity in_vivo->end

Figure 3. A proposed experimental workflow for the initial characterization of this compound.

Conclusion: A Call for a New Chapter of Research

The comparative analysis of N6-methyladenosine and this compound reveals a stark contrast between a well-established, fundamental biological regulator and a synthetic molecule that remains largely unexplored. While m6A continues to be a focal point of intense research in the field of epitranscriptomics, this compound represents a frontier with the potential for novel discoveries. The structural uniqueness of its xylose sugar moiety may confer distinct biological activities compared to its ribose-containing counterparts. This guide serves not only as a summary of the current state of knowledge but also as an invitation for the scientific community to embark on the foundational research necessary to unlock the potential of this compound and define its place in the landscape of bioactive molecules.

References

N6-Methyl-xylo-adenosine: A Comparative Analysis of Its Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-Methyl-xylo-adenosine is a synthetic adenosine (B11128) analog with therapeutic potential that is currently the subject of scientific investigation. Due to its structural similarity to the endogenous nucleoside adenosine, it is hypothesized to exert its biological effects through mechanisms comparable to other nucleoside analogs, which are established as antiviral and anticancer agents. This guide provides a comparative analysis of the potential mechanism of action of this compound against well-established antiviral and anticancer drugs, supported by experimental protocols and pathway visualizations.

It is important to note that direct experimental data on this compound is limited in publicly available literature.[1][2][3] The information presented herein is based on the known mechanisms of structurally related compounds and serves as a foundational resource for further research.

Antiviral Potential: A Comparison with Nucleoside RNA Polymerase Inhibitors

The primary antiviral mechanism of many nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[4][5][6] this compound, as a modified adenosine analog, is hypothesized to function as a chain terminator or a mutagenic agent following its intracellular conversion to the triphosphate form.

Comparative Data: Antiviral Activity
CompoundVirusCell LineEC50Mechanism of Action
This compound SARS-CoV-2 (Hypothesized)Vero E6Not DeterminedPotential RdRp inhibitor, leading to chain termination or viral mutagenesis.
RemdesivirSARS-CoV-2Vero E60.77 µMAdenosine analog; acts as a delayed chain terminator of viral RNA synthesis.[2][7]
FavipiravirSARS-CoV-2Vero E661.88 µMPurine analog; acts as a mutagen, inducing lethal mutations in the viral genome, and can also cause chain termination.[4][5][8]
EIDD-1931 (β-D-N4-hydroxycytidine)SARS-CoV-2Vero E60.3 µMRibonucleoside analog; potent viral mutagen.[9]
Signaling Pathway: Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition

The diagram below illustrates the proposed mechanism of action for a nucleoside analog like this compound in inhibiting viral replication.

antiviral_mechanism cluster_cell Host Cell cluster_virus Viral Replication Compound This compound (Prodrug) Monophosphate This compound Monophosphate Compound->Monophosphate Host Kinases Triphosphate This compound Triphosphate (Active Form) Monophosphate->Triphosphate Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Competes with natural NTPs Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Incorporation into RNA_Template Viral RNA Template RNA_Template->RdRp Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Viral_Mutagenesis Viral Mutagenesis Nascent_RNA->Viral_Mutagenesis anticancer_mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway Compound This compound (Prodrug) Active_Metabolite Active Triphosphate Metabolite Compound->Active_Metabolite Intracellular Phosphorylation DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase Active_Metabolite->Ribonucleotide_Reductase Inhibits DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Ribonucleotide_Reductase->DNA_Synthesis_Inhibition DNA_Damage DNA Damage DNA_Synthesis_Inhibition->DNA_Damage Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis experimental_workflow cluster_screening Initial Screening cluster_antiviral Antiviral Evaluation cluster_anticancer Anticancer Evaluation Start Compound Synthesis (this compound) Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values in various cell lines Cytotoxicity->IC50 Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) IC50->Antiviral_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay EC50 Determine EC50 Values Antiviral_Assay->EC50 RdRp_Assay Mechanism of Action Study (RdRp Inhibition Assay) EC50->RdRp_Assay End Further Preclinical Development RdRp_Assay->End Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cell_Cycle->Pathway_Analysis Pathway_Analysis->End

References

Navigating the Research Frontier of N6-Methyl-xylo-adenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in the public domain. This guide provides a comparative framework based on the well-documented biological activities of the broader class of adenosine (B11128) analogs and the extensively studied N6-methyladenosine (m6A) RNA modification. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a synthetic adenosine analog holding potential as a therapeutic agent due to its structural similarity to adenosine. While its specific biological activities are yet to be extensively characterized, the broader family of adenosine analogs has demonstrated significant roles in various physiological processes, including vasodilation and cancer progression.[1][2] This guide aims to provide a comprehensive cross-validation framework for researchers investigating this compound by drawing comparisons with other relevant adenosine analogs and outlining robust experimental protocols for its characterization.

Comparative Analysis of Adenosine Analogs in Oncology

Due to the scarcity of data for this compound, this section provides a comparative summary of other well-studied adenosine analogs that have been evaluated for their anticancer properties. This information can serve as a benchmark for future studies on this compound.

CompoundMechanism of ActionReported Anticancer EffectsKey References
Fludarabine Inhibits DNA and RNA synthesis.Used in the treatment of chronic lymphocytic leukemia.[2]
Clofarabine Inhibits DNA and RNA synthesis.Used in the treatment of acute lymphoblastic leukemia.[2]
8-chloro-adenosine AdoR-independent inhibition of DNA and RNA synthesis.Shows broad anticancer activity in preclinical models.[2]
IB-MECA A3 Adenosine Receptor (A3AR) agonist.Inhibits anchorage-dependent cell growth of various human breast cancer cell lines.[3]

Potential Signaling Pathways for Investigation

The biological effects of adenosine analogs are often mediated through their interaction with adenosine receptors or by influencing RNA modifications like N6-methyladenosine (m6A).[3][4] Below are potential signaling pathways that this compound may modulate.

Adenosine Receptor Signaling

Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that trigger diverse downstream signaling cascades upon activation.[3][5] The A1 and A3 receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while A2A and A2B receptors are coupled to Gs proteins, stimulating adenylyl cyclase.[5][6]

Adenosine_Receptor_Signaling N6_MXA This compound (Hypothesized) A1R A1 Receptor N6_MXA->A1R A2AR A2A Receptor N6_MXA->A2AR Gi Gi/o A1R->Gi Gs Gs A2AR->Gs AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib AC_act Adenylyl Cyclase (Activation) Gs->AC_act cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_inhib PKA cAMP_dec->PKA_inhib PKA_act PKA cAMP_inc->PKA_act Cellular_Response_Inhib Cellular Response PKA_inhib->Cellular_Response_Inhib Cellular_Response_Act Cellular Response PKA_act->Cellular_Response_Act m6A_Pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3_14 METTL3/14 m6A_RNA mRNA (m6A) METTL3_14->m6A_RNA WTAP WTAP WTAP->METTL3_14 FTO FTO RNA pre-mRNA (A) FTO->RNA ALKBH5 ALKBH5 ALKBH5->RNA YTHDF1 YTHDF1 Translation Translation YTHDF1->Translation YTHDF2 YTHDF2 Decay Decay YTHDF2->Decay YTHDC1 YTHDC1 Splicing Splicing YTHDC1->Splicing RNA->METTL3_14 Methylation m6A_RNA->FTO Demethylation m6A_RNA->ALKBH5 Demethylation m6A_RNA->YTHDF1 m6A_RNA->YTHDF2 m6A_RNA->YTHDC1 N6_MXA This compound (Hypothesized Modulator) N6_MXA->METTL3_14 N6_MXA->FTO Cell_Viability_Workflow Start Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_WST1 Add WST-1 reagent Incubate2->Add_WST1 Incubate3 Incubate 1-4h Add_WST1->Incubate3 Read Measure absorbance at 450 nm Incubate3->Read Analyze Calculate IC50 Read->Analyze

References

N6-Methyl-xylo-adenosine: A Comparative Guide to Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in publicly available literature. This guide provides a comparative framework based on the well-documented biological activities of the related molecules: N6-methyladenosine (m6A) and other xyloadenosine analogs. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a synthetic adenosine (B11128) analog characterized by a methyl group at the N6 position of the adenine (B156593) base and a xylose sugar moiety.[1] Like other adenosine analogs, it holds potential as a therapeutic agent, with possible applications as a smooth muscle vasodilator and an inhibitor of cancer progression.[2][3] The biological activity of such analogs is critically influenced by modifications to both the purine (B94841) base and the sugar. The xylo-configuration, in particular, can impact enzymatic recognition and metabolic stability, potentially altering the compound's specificity and off-target effects compared to endogenous adenosine or other analogs.[2] This guide provides a comparative analysis of this compound's potential specificity and off-target effects by examining related compounds and outlining relevant experimental methodologies.

Comparative Analysis of Adenosine Analogs and N6-methyladenosine (m6A)

To understand the potential biological activities of this compound, it is crucial to distinguish it from the well-studied N6-methyladenosine (m6A) modification and to compare it with other adenosine analogs. This compound is a specific chemical entity, whereas m6A is an epigenetic modification of RNA.[1][4]

Table 1: Comparative Overview of Adenosine, m6A, and this compound

FeatureAdenosineN6-methyladenosine (m6A)This compound (Hypothesized)
Nature Endogenous nucleosideEpigenetic RNA modificationSynthetic nucleoside analog
Primary Role Neurotransmitter, signaling moleculeRegulation of mRNA stability, splicing, and translationPotential therapeutic agent (e.g., anticancer, vasodilator)
Mechanism of Action Activation of adenosine receptors (A1, A2A, A2B, A3)Modulation of RNA-protein interactions via "reader" proteinsPotential interaction with adenosine receptors, adenosine-metabolizing enzymes, and/or incorporation into nucleic acids
Key Regulators Adenosine kinase, adenosine deaminaseMETTL3/14 (writers), FTO/ALKBH5 (erasers), YTHDF proteins (readers)Susceptible to adenosine deaminase[1]
Known Effects Vasodilation, anti-inflammatory, anti-arrhythmicRegulation of gene expression, cell differentiation, and developmentPotential to inhibit cancer cell proliferation[2][3]

Potential Specificity and Off-Target Effects

The specificity of this compound will be determined by its affinity for various proteins, including adenosine receptors and enzymes involved in nucleoside metabolism. Off-target effects could arise from interactions with unintended proteins or pathways.

Table 2: Potential Molecular Targets and Off-Target Effects

Potential Target ClassSpecificity ConsiderationsPotential Off-Target Effects
Adenosine Receptors (A1, A2A, A2B, A3) The xylose sugar and N6-methylation may alter binding affinity and selectivity for different receptor subtypes compared to adenosine.Non-selective activation or inhibition of adenosine receptors could lead to cardiovascular (e.g., arrhythmia, hypotension), neurological, and immunological side effects.
Adenosine Kinase (ADK) Inhibition of ADK could lead to increased intracellular and extracellular adenosine levels. The xylo-configuration may influence its recognition as a substrate or inhibitor.Broad increases in adenosine could lead to systemic effects similar to non-selective adenosine receptor agonism.
Adenosine Deaminase (ADA) A 1977 study indicated that this compound is susceptible to adenosine deaminase.[1] The rate of deamination will influence its bioavailability and duration of action.Altered rates of deamination could affect purine metabolism.
Nucleic Acid Synthesis As a nucleoside analog, it could potentially be phosphorylated and incorporated into RNA or DNA, leading to chain termination or dysfunction.Incorporation into the nucleic acids of healthy cells could lead to cytotoxicity.
m6A Regulatory Proteins It is unlikely to directly mimic the m6A modification on RNA, but it could potentially interact with the active sites of "writer," "eraser," or "reader" proteins.Interference with the m6A pathway could have widespread effects on gene expression.

Experimental Protocols for Characterization

A thorough investigation of this compound's specificity and off-target effects would involve a series of in vitro and in vivo experiments.

Key Experimental Methodologies

1. Receptor Binding and Functional Assays:

  • Protocol: Radioligand binding assays using cell membranes expressing specific human adenosine receptor subtypes (A1, A2A, A2B, A3) to determine the binding affinity (Ki). Functional assays, such as cAMP accumulation assays, can be used to determine whether the compound acts as an agonist or antagonist and to measure its potency (EC50 or IC50).

  • Data Output: Quantitative data on receptor affinity and functional activity, allowing for the determination of receptor subtype selectivity.

2. Enzyme Inhibition Assays:

  • Protocol: In vitro enzymatic assays for adenosine kinase and adenosine deaminase. For adenosine kinase, the assay would measure the conversion of adenosine to AMP in the presence of varying concentrations of this compound. For adenosine deaminase, the assay would measure the conversion of adenosine to inosine.

  • Data Output: IC50 values indicating the inhibitory potency of the compound against these enzymes.

3. Cell-Based Assays:

  • Protocol:

    • Cell Viability/Cytotoxicity Assays: Treat various cancer and normal cell lines with a range of concentrations of this compound to determine the half-maximal inhibitory concentration (IC50) for cell growth. Standard assays include MTT or CellTiter-Glo.

    • Nucleic Acid Incorporation: Use radiolabeled this compound to assess its incorporation into DNA and RNA in cultured cells.

  • Data Output: IC50 values across different cell lines to assess anti-proliferative activity and selectivity. Quantification of incorporation into nucleic acids to evaluate potential genotoxicity.

4. In Vivo Studies:

  • Protocol: Animal models (e.g., rodent cancer models) to evaluate the anti-tumor efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology of this compound.

  • Data Output: Data on in vivo efficacy, maximum tolerated dose, and potential organ toxicities.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential interactions and the experimental approach for evaluating this compound, the following diagrams are provided.

G cluster_0 Extracellular cluster_1 Intracellular This compound This compound Adenosine Receptors Adenosine Receptors This compound->Adenosine Receptors Binds to Nucleoside Transporter Nucleoside Transporter This compound->Nucleoside Transporter Uptake Signaling Pathways Signaling Pathways Adenosine Receptors->Signaling Pathways Activates/Inhibits N6-Methyl-xylo-adenosine_in This compound Nucleoside Transporter->N6-Methyl-xylo-adenosine_in ADK Adenosine Kinase N6-Methyl-xylo-adenosine_in->ADK Inhibition? ADA Adenosine Deaminase N6-Methyl-xylo-adenosine_in->ADA Substrate? Nucleic Acid Synthesis Nucleic Acid Synthesis N6-Methyl-xylo-adenosine_in->Nucleic Acid Synthesis Incorporation? G cluster_invitro In Vitro Characterization cluster_cell Cellular Effects cluster_invivo Preclinical Evaluation Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Receptor Binding Receptor Binding In Vitro Assays->Receptor Binding Enzyme Inhibition Enzyme Inhibition In Vitro Assays->Enzyme Inhibition Cell-Based Assays Cell-Based Assays Cytotoxicity Cytotoxicity Cell-Based Assays->Cytotoxicity Mechanism of Action Mechanism of Action Cell-Based Assays->Mechanism of Action In Vivo Studies In Vivo Studies Efficacy Efficacy In Vivo Studies->Efficacy Toxicity Toxicity In Vivo Studies->Toxicity Pharmacokinetics Pharmacokinetics In Vivo Studies->Pharmacokinetics Data Analysis Data Analysis Receptor Binding->Cell-Based Assays Enzyme Inhibition->Cell-Based Assays Cytotoxicity->In Vivo Studies Mechanism of Action->In Vivo Studies Efficacy->Data Analysis Toxicity->Data Analysis Pharmacokinetics->Data Analysis

References

N6-Methyl-xylo-adenosine: A Comparative Guide to its Hypothesized In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro and in vivo effects of N6-Methyl-xylo-adenosine are limited in publicly available scientific literature. This guide provides a comparative framework based on the well-documented biological activities of the structurally related and extensively studied adenosine (B11128) analog, N6-methyladenosine (m6A), and other nucleoside analogs. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.

Executive Summary

This compound is a synthetic adenosine analog. While specific data is scarce, its structural similarity to other adenosine analogs, particularly the endogenous RNA modification N6-methyladenosine (m6A), suggests it may possess significant biological activity. Adenosine analogs are known to act as vasodilators and have been investigated for their potential in cancer therapy.[1] It is hypothesized that this compound could modulate key cellular signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses, by interacting with adenosine receptors or the cellular machinery that regulates m6A. This guide outlines the potential in vitro and in vivo effects of this compound based on our understanding of related compounds, and provides generalized experimental protocols to facilitate its investigation.

Hypothesized Comparative Effects: In Vitro vs. In Vivo

The following table summarizes the hypothesized effects of this compound, drawing parallels from the known activities of N6-methyladenosine (m6A) and other adenosine analogs.

ParameterHypothesized In Vitro EffectsHypothesized In Vivo Effects
Efficacy
Anticancer ActivityInduction of apoptosis and inhibition of proliferation in various cancer cell lines.Reduction in tumor growth and metastasis in animal models of cancer.
Anti-inflammatory ActivityReduction of pro-inflammatory cytokine production in cell cultures (e.g., macrophages, lymphocytes).Attenuation of inflammatory responses in animal models of inflammatory diseases.
VasodilationRelaxation of smooth muscle cells in isolated blood vessel preparations.Reduction in blood pressure and increase in blood flow in animal models.
Toxicity
CytotoxicityDose-dependent reduction in viability of normal (non-cancerous) cell lines.Potential for dose-limiting toxicities affecting rapidly dividing cells (e.g., bone marrow, gastrointestinal tract). Myelotoxicity and peripheral neuropathy have been observed with other nucleoside analogs.[1]
Pharmacokinetics
MetabolismPotential for phosphorylation by cellular kinases to an active triphosphate form. Susceptibility to degradation by adenosine deaminase and other nucleosidases.Rapid clearance from circulation. Potential for metabolism in the liver and excretion via the kidneys.
Pharmacodynamics
Mechanism of ActionPotential interaction with adenosine receptor subtypes (A1, A2A, A2B, A3) leading to modulation of adenylyl cyclase activity and intracellular cAMP levels.[2] Possible interference with RNA methylation processes by acting as a competitive inhibitor or substrate for m6A "writer" or "eraser" enzymes.Modulation of physiological processes regulated by adenosine signaling, such as cardiovascular function, immune responses, and neurotransmission.[3]

Potential Signaling Pathways Modulated by this compound

Based on the known signaling pathways influenced by N6-methyladenosine (m6A), this compound could potentially impact several key cellular cascades. The m6A modification is a dynamic process regulated by "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (e.g., YTH domain-containing) proteins, which in turn affect downstream signaling.[4][5][6]

m6A_Signaling_Pathways cluster_0 This compound (Hypothesized) cluster_1 m6A Regulatory Machinery cluster_2 Downstream Signaling Pathways N6M This compound Writers Writers (METTL3/14) N6M->Writers Inhibits/Modulates Erasers Erasers (FTO, ALKBH5) N6M->Erasers Inhibits/Modulates Readers Readers (YTHDF1/2/3) Writers->Readers Modifies RNA Erasers->Readers Reverses Modification PI3K_AKT PI3K-AKT (Cell Survival, Proliferation) Readers->PI3K_AKT MAPK_ERK MAPK/ERK (Proliferation, Differentiation) Readers->MAPK_ERK Wnt Wnt/β-catenin (Development, Cancer) Readers->Wnt NFkB NF-κB (Inflammation, Immunity) Readers->NFkB

Potential modulation of m6A signaling by this compound.

Experimental Protocols

Due to the lack of specific research on this compound, the following are generalized workflows for the initial assessment of a novel nucleoside analog.

In Vitro Experimental Workflow

A generalized workflow for the in vitro evaluation of a novel compound in cancer cell lines would typically involve the following stages:

In_Vitro_Workflow A Compound Preparation (Solubilization in DMSO) B Cell Culture (Cancer and Normal Cell Lines) A->B C Cytotoxicity Assays (MTT, CellTiter-Glo®) B->C D Apoptosis & Cell Cycle Analysis (Flow Cytometry - Annexin V/PI) C->D E Signaling Pathway Analysis (Western Blotting, qPCR) C->E F Data Analysis & Interpretation D->F E->F

Generalized workflow for in vitro compound evaluation.

1. Compound Preparation and Cell Culture:

  • Compound Solubilization: Dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution.

  • Cell Lines: Culture a panel of human cancer cell lines representing different tumor types and at least one normal (non-cancerous) cell line for cytotoxicity comparison.

2. Cytotoxicity Assays:

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Method: Seed cells in 96-well plates and treat with a range of concentrations of the compound. After a specified incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.[7][8]

3. Apoptosis and Cell Cycle Analysis:

  • Objective: To determine if the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.

  • Method: Treat cells with the compound at concentrations around the IC50 value. For apoptosis, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry. For cell cycle analysis, stain cells with PI and analyze DNA content by flow cytometry.

4. Signaling Pathway Analysis:

  • Objective: To investigate the molecular mechanism of action.

  • Method: Treat cells with the compound and lyse them to extract proteins and RNA. Use Western blotting to assess changes in the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, ERK, β-catenin). Use quantitative PCR (qPCR) to measure changes in the expression of target genes.

In Vivo Experimental Workflow

A generalized workflow for the in vivo assessment of a novel compound would typically involve the following:

In_Vivo_Workflow A Animal Model Selection (e.g., Xenograft mouse model) B Dosing and Administration (Determine route and frequency) A->B C Efficacy Studies (Tumor growth inhibition) B->C D Toxicity Assessment (Body weight, clinical signs, histology) B->D E Pharmacokinetic Analysis (Blood sample collection) B->E F Data Analysis & Interpretation C->F D->F E->F

Generalized workflow for in vivo compound evaluation.

1. Animal Model Selection:

  • Choose an appropriate animal model, such as a tumor xenograft model where human cancer cells are implanted into immunocompromised mice.[9]

2. Dosing and Administration:

  • Determine the appropriate dose, route of administration (e.g., oral, intraperitoneal, intravenous), and treatment schedule based on preliminary toxicity and efficacy studies.

3. Efficacy Studies:

  • Monitor tumor growth over time by measuring tumor volume. At the end of the study, excise tumors and weigh them.

4. Toxicity Assessment:

  • Monitor the general health of the animals, including body weight, food and water intake, and any signs of distress. Collect blood for hematology and clinical chemistry analysis. Perform histological examination of major organs to identify any tissue damage.

5. Pharmacokinetic Analysis:

  • Collect blood samples at various time points after compound administration to determine its concentration in the plasma over time. This helps to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

While direct experimental evidence for the effects of this compound is currently lacking, its structural relationship to N6-methyladenosine and other adenosine analogs provides a strong rationale for its investigation as a potential therapeutic agent. The hypothesized effects and generalized protocols presented in this guide offer a starting point for researchers to explore the in vitro and in vivo activities of this novel compound. Further research is necessary to elucidate its precise mechanisms of action and to validate its potential clinical utility.

References

Scarcity of Research Impedes Validation of N6-Methyl-xylo-adenosine as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant lack of published research specifically detailing the therapeutic effects of N6-Methyl-xylo-adenosine. This scarcity of data currently prevents a thorough validation of the compound as a therapeutic agent and makes direct comparisons with other treatment modalities infeasible. While it is identified as a synthetic adenosine (B11128) analog, a class of molecules known to have therapeutic potential, specific experimental data on the efficacy, mechanism of action, and safety profile of this compound is not publicly available.[1][2]

It is crucial to distinguish this compound from the extensively studied N6-methyladenosine (m6A).[1] this compound is a synthetic compound with a xylose sugar moiety, whereas m6A is the most common internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a key role in regulating gene expression.[1] The vast body of research on m6A in cancer and other diseases is not directly applicable to this compound.

The Broader Context: Adenosine Analogs in Therapy

Adenosine analogs are a class of molecules structurally similar to adenosine that have been explored for various therapeutic applications, including cancer treatment and as smooth muscle vasodilators.[3][4] Several adenosine analogs have been developed and are used clinically, offering a point of comparison for the potential evaluation of new compounds like this compound, should data become available.

Well-established adenosine analogs with significant research backing include:

  • Clofarabine: A purine (B94841) nucleoside analog used in the treatment of certain types of leukemia.

  • Fludarabine: Another purine nucleoside analog employed in treating chronic lymphocytic leukemia.

  • Vidarabine: An antiviral drug used to treat herpes simplex and varicella zoster virus infections.

  • Acadesine: An adenosine-regulating agent that has been investigated for various indications, including cancer and cardiovascular disorders.

These compounds have undergone extensive preclinical and clinical studies to validate their therapeutic utility.

The Path Forward: A Call for Foundational Research

To validate this compound as a therapeutic agent, foundational research is required. This would involve a series of preclinical studies to characterize its biological activity.

Proposed Experimental Workflow for Future Validation:

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Studies in_vivo In Vivo Studies in_vitro->in_vivo Promising results cell_lines Cancer Cell Line Screening (IC50 values) in_vitro->cell_lines Target Identification & Mechanism of Action tox Toxicology Studies in_vivo->tox Demonstrated efficacy animal_models Xenograft/Disease Models (Tumor growth inhibition) in_vivo->animal_models Efficacy Assessment phase1 Phase I Trials (Safety) tox->phase1 Acceptable safety profile safety_assessment ADME/Tox studies tox->safety_assessment Safety Profiling phase2 Phase II Trials (Efficacy) phase1->phase2 phase3 Phase III Trials (Comparison) phase2->phase3

Caption: Proposed workflow for the validation of this compound.

Detailed Methodologies for Key Initial Experiments:

1. Cancer Cell Line Screening (IC50 Determination):

  • Objective: To determine the concentration of this compound that inhibits the growth of a panel of cancer cell lines by 50% (IC50).

  • Protocol:

    • Culture selected cancer cell lines in appropriate media and conditions.

    • Seed cells in 96-well plates at a predetermined density.

    • After 24 hours, treat the cells with a range of concentrations of this compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

2. In Vivo Xenograft Model Studies:

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Protocol:

    • Implant human cancer cells subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize mice into treatment and control groups.

    • Administer this compound (or vehicle control) to the mice via a clinically relevant route (e.g., intraperitoneal, oral).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

3. Mechanism of Action Studies - Signaling Pathway Analysis:

  • Objective: To identify the molecular pathways affected by this compound treatment.

  • Protocol:

    • Treat cancer cells with this compound at a concentration around the IC50 value.

    • After treatment, lyse the cells and extract proteins.

    • Perform Western blotting or other immunoassays to measure the levels and activation state of key proteins in relevant signaling pathways (e.g., apoptosis, cell cycle, MAPK pathways).

Illustrative Signaling Pathway for Adenosine Analogs:

Given the lack of specific data for this compound, a generalized signaling pathway for some known adenosine analogs that induce apoptosis is presented below.

AA Adenosine Analog Receptor Adenosine Receptor (e.g., A2A, A2B) AA->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression (e.g., pro-apoptotic genes) CREB->Gene Apoptosis Apoptosis Gene->Apoptosis

Caption: Generalized adenosine analog signaling pathway leading to apoptosis.

Due to the current absence of specific research, a direct comparison of this compound with other therapeutic agents is not possible. The scientific community awaits foundational studies to elucidate its biological properties and potential as a therapeutic agent. Future research should focus on the proposed experimental workflows to build a data-driven case for its validation.

References

Independent Verification of N6-Methyl-xylo-adenosine Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant scarcity of published research specifically detailing the biological effects and independent verification of N6-Methyl-xylo-adenosine. [1][2][3] This guide serves as a foundational resource for researchers, scientists, and drug development professionals by providing a comparative framework based on the known activities of structurally related adenosine (B11128) analogs. While direct experimental data on this compound is limited, this document outlines its theoretical potential, distinguishes it from the well-studied N6-methyladenosine (m6A) RNA modification, and proposes experimental approaches for its investigation.

This compound is an adenosine analog, a class of molecules with demonstrated roles as smooth muscle vasodilators and inhibitors of cancer progression.[4][5] However, it is crucial to differentiate this compound, a specific synthetic compound, from N6-methyladenosine (m6A), the most abundant internal modification of messenger RNA (mRNA) in eukaryotes.[3] The majority of research surrounding "N6-methyladenosine" in cancer biology pertains to the m6A modification and its regulatory roles in gene expression, not the synthetic compound this compound.[3][6][7][8][9]

Comparative Analysis of Related Adenosine Analogs

Due to the lack of specific data for this compound, a comparative analysis with other well-characterized adenosine analogs can provide insights into its potential biological activities. The table below summarizes the known effects of related compounds.

Compound/ModificationPrimary MechanismKnown EffectsKey References
N6-methyladenosine (m6A) RNA modification affecting mRNA stability, splicing, and translation.Regulates gene expression, involved in various cancers, development, and metabolism.[6][7][8]
Clofarabine Nucleoside analog that inhibits DNA polymerase and ribonucleotide reductase.Used in the treatment of leukemia.[4]
Fludarabine phosphate Purine analog that inhibits DNA synthesis.Used in the treatment of chronic lymphocytic leukemia.[4]
Vidarabine Adenosine analog with antiviral activity.Inhibits viral DNA polymerase.[4]
N6-substituted-4'-thioadenosines Agonists at the A3 adenosine receptor.Potent and selective activation of the A3 adenosine receptor.[10]
N6-substituted 9-methyladenines Antagonists of A1 and A2 adenosine receptors.Block adenosine receptor-mediated signaling.[11]

Proposed Experimental Protocols for this compound Investigation

The following are proposed methodologies for the initial investigation of this compound's biological activity, based on standard protocols for adenosine analogs.

1. Cell Viability and Proliferation Assays:

  • Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

  • Methodology:

    • Culture various cancer cell lines (e.g., breast, lung, colon).

    • Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or MTS assay.

    • Determine the half-maximal inhibitory concentration (IC50) for each cell line.

2. Adenosine Receptor Binding Assays:

  • Objective: To determine if this compound interacts with adenosine receptors.

  • Methodology:

    • Use cell lines expressing specific adenosine receptor subtypes (A1, A2A, A2B, A3).

    • Perform competitive binding assays using radiolabeled adenosine receptor agonists or antagonists in the presence of varying concentrations of this compound.

    • Calculate the binding affinity (Ki) of this compound for each receptor subtype.

3. In Vivo Tumor Xenograft Studies:

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Implant human cancer cells into immunodeficient mice.

    • Once tumors are established, treat mice with this compound or a vehicle control.

    • Monitor tumor growth and animal weight over time.

    • At the end of the study, excise tumors and perform histological and molecular analysis.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate potential signaling pathways that this compound might influence, based on the known actions of other adenosine analogs, and a proposed experimental workflow for its initial characterization.

G cluster_0 Potential Signaling Pathways N6M_xylo_A This compound AR Adenosine Receptors (A1, A2A, A2B, A3) N6M_xylo_A->AR DNA_Polymerase DNA Polymerase N6M_xylo_A->DNA_Polymerase RR Ribonucleotide Reductase N6M_xylo_A->RR AC Adenylate Cyclase AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis RR->DNA_Synthesis

Caption: Potential signaling pathways of this compound.

G cluster_1 Proposed Experimental Workflow start Compound Synthesis and Purification in_vitro In Vitro Studies (Cell Viability, Receptor Binding) start->in_vitro mechanism Mechanism of Action Studies (Signaling Pathway Analysis) in_vitro->mechanism in_vivo In Vivo Studies (Tumor Xenograft Models) mechanism->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Proposed workflow for this compound research.

References

Safety Operating Guide

Navigating the Safe Disposal of N6-Methyl-xylo-adenosine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like N6-Methyl-xylo-adenosine are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound and associated contaminated materials.

Anticipated Hazard Profile and Immediate Safety Precautions

Based on the hazard profiles of similar nucleoside analogs, this compound should be handled with caution. The anticipated (though not officially confirmed) hazard classifications are summarized below.

Hazard CategoryAnticipated DescriptionPrecautionary Statements
Acute Oral Toxicity May be harmful if swallowed.Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell.
Skin Sensitization May cause an allergic skin reaction.[3]Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves.[3] IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[3]
Eye Irritation May cause serious eye irritation.Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Aquatic Hazard May be harmful to aquatic life with long-lasting effects.[3]Avoid release to the environment.[3]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles should be worn.[3]

  • Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[3]

All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

Step-by-Step Disposal Protocol for this compound

The primary method for the disposal of this compound and its related waste is through an approved hazardous waste disposal facility.[3] Adherence to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is crucial.[1]

Waste Segregation and Collection

Proper segregation of waste is the first critical step. Do not mix this compound waste with other incompatible waste streams.[3]

  • Solid Waste: This category includes:

    • Unused or expired pure this compound compound.

    • Contaminated labware such as pipette tips, microfuge tubes, and culture plates.

    • Contaminated PPE, including gloves and disposable lab coats.

    All solid waste should be placed directly into a designated, leak-proof hazardous waste container.[3]

  • Liquid Waste: This includes:

    • Solutions containing this compound.

    • Rinsate from the decontamination of reusable glassware.

    Liquid waste must be collected in a separate, sealed, and clearly labeled hazardous waste container.[3]

Waste Container Management
  • Designation and Labeling: Use a clearly labeled, leak-proof container specifically designated for this compound waste. The container must be compatible with the chemical and any solvents used.[3]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemical constituents.[3]

  • Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials. Do not overfill the container, leaving adequate headspace for expansion.[3]

Arrangement for Disposal

Once the waste container is full or the experiments are complete, arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[3] Follow all institutional procedures for waste pickup requests.

Decontamination of Reusable Glassware
  • Initial Rinse: Triple rinse any reusable glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or methanol).[3]

  • Collect Rinsate: All three rinses must be collected as hazardous liquid waste in the designated container.[3]

  • Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory procedures.

Experimental Workflow and Methodologies

Due to the limited publicly available research on this compound, the following experimental protocols are based on general procedures for nucleoside analogs.

Preparation of Stock Solutions
  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.[2]

General Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for assessing the biological activity of this compound in a cell-based assay, such as a cell viability or antiviral assay.

Caption: A generalized workflow for cell-based experiments with this compound.

Proposed Signaling Pathway

The precise mechanism of action for this compound is not well-documented. However, as a nucleoside analog, its biological effects are likely mediated through interference with nucleic acid synthesis or by acting as a ligand for purinergic receptors. The following diagram illustrates a proposed signaling pathway based on its structural similarity to adenosine (B11128), which is known to activate G protein-coupled adenosine receptors.

G Proposed Signaling Pathway for this compound N6M This compound AR Adenosine Receptor (e.g., A1, A2A, A2B, A3) N6M->AR Binds to G_protein G Protein AR->G_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters level of cellular_response Cellular Response (e.g., altered gene expression, cell cycle arrest) second_messenger->cellular_response Leads to

Caption: A proposed signaling pathway for this compound via adenosine receptors.

References

Personal protective equipment for handling N6-Methyl-xylo-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of N6-Methyl-xylo-adenosine

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

The primary routes of exposure to nucleoside analogs are skin contact, inhalation of aerosols or dust, and accidental ingestion.[1] Therefore, robust personal protective equipment is critical.

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile gloves meeting ASTM D6978-05 standards for chemotherapy drug resistance.[2][3] Double gloving is recommended.To prevent skin contact and absorption.[1][2] Nitrile provides good chemical resistance.[2]
Gown Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back.[2]To protect skin and personal clothing from contamination.[1][2]
Eye & Face Protection Safety glasses with side shields (EN 166) or goggles.[4] A full-face shield is required if there is a risk of splashing.[2]To protect eyes from splashes and aerosols.
Respiratory Protection A surgical mask should be worn at a minimum.[1][5] If generating aerosols or handling powders outside of a contained system, a respirator (e.g., N95) may be necessary based on risk assessment.To prevent inhalation of airborne particles.[1]
Shoe Covers Recommended when there is a potential for spills.To prevent the spread of contamination outside of the laboratory.
Operational Plan: Handling Procedures

All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[6]

Preparation and Handling:

  • Designated Area: Conduct all manipulations of this compound within a certified chemical fume hood or other ventilated enclosure.

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.

  • Weighing: If handling a powdered form, weigh the compound in a ventilated balance enclosure or by using a "weighing in" technique within the fume hood to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[4][6] Keep personal items out of the handling area.

  • Hand Washing: Wash hands thoroughly with soap and water before leaving the laboratory.[4]

Spill Management:

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and the spread of contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or poses an inhalation hazard, evacuate the area.

  • Don PPE: Before cleaning, don appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection if necessary.[1]

  • Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Cleanup: Carefully clean the spill area, working from the outside in. Use a deactivating solution if one is known to be effective for this class of compounds, otherwise use soap and water.

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.[1]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.

Waste Segregation and Disposal:

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not mix incompatible wastes.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

A plan for the disposal of all waste should be in place before beginning any experiment.[7]

Experimental Workflow and Safety Precautions

The following diagram illustrates the key steps and associated safety measures for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Designated Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.